2-Bromo-4,5-difluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSZNLWFYNKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584487 | |
| Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-34-6 | |
| Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-4,5-difluorophenylboronic Acid
CAS Number: 849062-34-6
This technical guide provides an in-depth overview of 2-Bromo-4,5-difluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive peer-reviewed literature on this specific compound, this guide combines direct information with established knowledge from structurally similar fluorinated arylboronic acids to present a thorough and practical resource.
Physicochemical and Safety Data
The properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes its key physicochemical and safety information.
| Property | Value | Reference |
| CAS Number | 849062-34-6 | [1] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |
| Molecular Weight | 235.81 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Statements | H315 (Causes skin irritation) | [1] |
| H319 (Causes serious eye irritation) | [1] | |
| H335 (May cause respiratory irritation) | [1] | |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
Synthesis of this compound
The most common and reliable method for synthesizing arylboronic acids, including fluorinated analogs, is through the reaction of an organometallic intermediate with a borate ester, followed by acidic workup. The Grignard-based approach is a widely used and effective method.
Experimental Protocol: Grignard-Based Synthesis
This protocol is a representative procedure for the synthesis of fluorinated phenylboronic acids and can be adapted for this compound, starting from 1,2-dibromo-4,5-difluorobenzene.
Materials:
-
1,2-dibromo-4,5-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1,2-dibromo-4,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
-
Maintain the reaction at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the cold triisopropyl borate solution via cannula, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heterobiaryl structures.[2] The presence of the bromine and two fluorine atoms on the phenyl ring makes this compound a versatile building block for introducing this specific moiety into larger molecules, which is of significant interest in the development of pharmaceuticals and advanced materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Importance in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2-bromo-4,5-difluorophenyl moiety is therefore a valuable pharmacophore in medicinal chemistry. Arylboronic acids, in general, are crucial in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and enzyme inhibitors. While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate allows for the construction of novel molecules that can be screened for activity against various biological targets.
References
An In-Depth Technical Guide to 2-Bromo-4,5-difluorophenylboronic Acid for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-4,5-difluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. Its unique substitution pattern offers significant potential for the synthesis of novel organic molecules.
Core Chemical Properties
This compound is a solid compound at room temperature. The strategic placement of bromine and fluorine atoms on the phenyl ring makes it a versatile reagent in a variety of chemical transformations, particularly in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 849062-34-6 | [1] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [1][2] |
| Molecular Weight | 236.81 g/mol | [2] |
| Melting Point | 231-236 °C | |
| Form | Solid | |
| InChI Key | LUHSZNLWFYNKCZ-UHFFFAOYSA-N | |
| SMILES String | OB(O)c1cc(F)c(F)cc1Br |
Synthesis Protocol
Experimental Workflow for Synthesis
Caption: Generalized Grignard-based synthesis of this compound.
Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated with a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 1,4-dibromo-2,5-difluorobenzene in anhydrous THF is then added dropwise to initiate and sustain the Grignard reagent formation.
-
Boration: The freshly prepared Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C).
-
Hydrolysis and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the final, pure product.
Core Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the difluorophenyl moiety is of significant interest in medicinal chemistry as fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.[4]
Generalized Suzuki-Miyaura Coupling Protocol:
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., potassium phosphate, 2.0 mmol), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., 1,4-dioxane) is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated (typically to 80-100 °C) and stirred for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent like ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data for analogous difluorophenylboronic acids suggest that the compound should be handled with care. It is likely to cause skin, eye, and respiratory irritation.[5][6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide provide a foundational resource for researchers to effectively utilize this compound in their work. As with all chemical reagents, appropriate safety precautions should be strictly followed.
References
Solubility Profile of 2-Bromo-4,5-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-4,5-difluorophenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a comprehensive qualitative solubility profile, comparative data from structurally related analogs, and a detailed experimental protocol for solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound is a synthetically important organoboron compound. Its structure, featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and a boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The electronic properties conferred by the halogen substituents significantly influence its reactivity and the properties of the resulting coupled products, which are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. An understanding of its solubility is critical for reaction optimization, purification, and formulation.
Solubility Profile
Direct, quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on the general solubility trends of phenylboronic acids and their derivatives, a qualitative solubility profile can be inferred.
Generally, phenylboronic acids exhibit limited solubility in nonpolar organic solvents and water, with increased solubility in polar organic solvents. The presence of the polar boronic acid group allows for hydrogen bonding, contributing to solubility in protic solvents, while the aromatic ring provides some solubility in aprotic organic solvents.
Qualitative Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and other lower alcohols, as well as in ethers like tetrahydrofuran (THF) and dioxane.
-
Low to Insoluble: Expected in nonpolar solvents such as hexanes, toluene, and in water. The limited aqueous solubility is a common characteristic of many phenylboronic acids.
Comparative Solubility Data of Structurally Related Phenylboronic Acids
To provide a more quantitative context, the following table summarizes the reported solubility of structurally similar phenylboronic acid derivatives in various organic solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| 4-Fluorophenylboronic acid | Water | Not Specified | Slightly soluble |
| 4-Bromo-2-fluorophenylboronic acid | Water | Not Specified | Insoluble[1] |
| 4-Bromo-2-fluorophenylboronic acid | Ethanol | Not Specified | Soluble[1] |
| 4-Bromo-2-fluorophenylboronic acid | Dimethylformamide | Not Specified | Soluble[1] |
| 2,4-Difluorophenylboronic acid | Water | Not Specified | Limited[2] |
| 2,4-Difluorophenylboronic acid | Dimethyl sulfoxide | Not Specified | Soluble[2] |
| 2,4-Difluorophenylboronic acid | Methanol | Not Specified | Soluble[2] |
| 2,4-Difluorophenylboronic acid | Tetrahydrofuran | Not Specified | Soluble[2] |
Note: "Slightly soluble," "Insoluble," and "Soluble" are qualitative descriptors from the source and are included for directional guidance.
Experimental Protocol: Determination of Solubility by the Dynamic Method
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][4] This method involves observing the dissolution of a solid in a liquid under controlled temperature changes.
Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Light transmission probe or visual observation setup
-
Programmable heating/cooling circulator
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the chosen solvent into the jacketed glass vessel to create a mixture of a precise, known composition.
-
Heating and Stirring: The vessel is placed in a thermostat bath, and the mixture is stirred vigorously. The temperature is then increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Equilibrium Point Determination: The solution's turbidity is continuously monitored. The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.
-
Data Collection: This procedure is repeated for several different compositions of the boronic acid and solvent to construct a solubility curve (mole fraction vs. temperature).
Visualizations
Experimental Workflow for Dynamic Solubility Determination
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Application Context: The Suzuki-Miyaura Cross-Coupling Reaction
Understanding the solubility of this compound is crucial for its application in synthetic chemistry. One of its primary uses is in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent is critical for ensuring all reactants are in solution to facilitate the catalytic cycle.
Conclusion
While specific quantitative solubility data for this compound remains elusive in public databases, a strong qualitative understanding can be derived from the behavior of related phenylboronic acid compounds. It is anticipated to be soluble in polar organic solvents and sparingly soluble in nonpolar solvents and water. For applications requiring precise solubility values, the dynamic method provides a robust experimental framework for its determination. The information and protocols detailed in this guide offer valuable insights for researchers working with this versatile synthetic building block.
References
In-Depth Technical Guide: NMR Spectral Data of 2-Bromo-4,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4,5-difluorophenylboronic acid. Due to the limited availability of publicly accessible, complete experimental NMR data for this specific compound, this guide combines theoretical predictions based on analogous compounds with generalized experimental protocols. This information is intended to serve as a valuable resource for the characterization and utilization of this important synthetic building block.
Chemical Structure and Predicted Spectral Features
This compound is a trifunctional aromatic compound containing a bromine atom, two fluorine atoms, and a boronic acid group. This unique substitution pattern leads to a complex and informative set of NMR spectra. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹B, provides a wealth of structural information.
Predicted NMR Spectral Data Summary
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, such as 2,5-difluorophenylboronic acid and other halogenated phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~7.5 - 7.8 | d (doublet) or dd (doublet of doublets) | J(H,F) ≈ 6-10 Hz | Aromatic H (adjacent to Boron) |
| ~7.1 - 7.4 | d (doublet) or dd (doublet of doublets) | J(H,F) ≈ 8-12 Hz | Aromatic H (adjacent to Bromine) |
| ~5.0 - 8.0 (broad) | s (singlet) | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) Hz | Assignment |
| ~155 - 165 | dd (doublet of doublets) | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 15-25 Hz | C-F |
| ~145 - 155 | dd (doublet of doublets) | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 15-25 Hz | C-F |
| ~120 - 130 | d (doublet) | J(C,F) ≈ 5-15 Hz | C-H |
| ~115 - 125 | d (doublet) | J(C,F) ≈ 5-15 Hz | C-H |
| ~110 - 120 | (broad) | - | C-Br |
| Not typically observed | - | - | C-B |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~ -110 to -130 | d (doublet) or m (multiplet) | J(F,H) ≈ 6-12 Hz, J(F,F) ≈ 15-25 Hz | Aromatic F |
| ~ -120 to -140 | d (doublet) or m (multiplet) | J(F,H) ≈ 8-12 Hz, J(F,F) ≈ 15-25 Hz | Aromatic F |
Table 4: Predicted ¹¹B NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~28 - 33 | broad s (broad singlet) | B(OH)₂ |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality NMR spectra of this compound. The exact parameters may need to be optimized based on the specific instrument and sample concentration.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the exchangeable boronic acid protons.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution. For ¹¹B NMR, using a quartz NMR tube is advisable to minimize background signals from borosilicate glass.[1]
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine, typically from -100 to -250 ppm.[3]
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is usually sufficient.
-
-
¹¹B NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: A broad spectral width is recommended due to the wide chemical shift range of boron.[4]
-
Number of Scans: A moderate number of scans is typically required. The signal is often broad due to the quadrupolar nature of the boron nucleus.[1]
-
Visualization of Synthetic Pathway
This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates a common synthetic route to this compound.
Caption: Synthetic pathway to this compound.
Logical Workflow for Spectroscopic Analysis
A systematic approach is crucial for the complete spectroscopic characterization of this compound. The following diagram outlines a logical workflow.
References
2-Bromo-4,5-difluorophenylboronic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4,5-difluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for this compound could not be located. Therefore, this guide provides a comprehensive, generalized protocol for its crystal structure analysis based on established methodologies for analogous phenylboronic acid derivatives. The presented experimental details are illustrative and may require optimization for the specific compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structural features, including the presence of a bromine atom and two fluorine atoms on the phenyl ring, make it a versatile reagent in cross-coupling reactions for the synthesis of complex organic molecules. Understanding the three-dimensional arrangement of atoms in its solid state through single-crystal X-ray diffraction is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties. This technical guide outlines the essential steps for the crystal structure analysis of this compound.
Compound Data
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₆H₄BBrF₂O₂ | [1][2] |
| Molecular Weight | 236.81 g/mol | [1] |
| CAS Number | 849062-34-6 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 231-236 °C | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P305, P351, P338 | [2] |
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation of a saturated solution is a common and effective method for obtaining suitable crystals.[3]
Protocol:
-
Solvent Selection: Begin by screening various solvents to determine a suitable one in which this compound has moderate solubility. Common solvents to test include water, ethanol, methanol, acetone, and ethyl acetate.
-
Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for the slow evaporation of the solvent at a constant, controlled temperature.[3]
-
Crystal Selection: Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.[3]
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.[3]
-
Instrumentation: Utilize a four-circle diffractometer equipped with a CCD or CMOS detector.[3] The X-ray source is typically a monochromatic beam of Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[3]
-
Data Collection Strategy: Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated through a range of angles.[3] This process allows for the measurement of the intensities and positions of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.
Protocol:
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Space Group Determination: The unit cell parameters and the space group are determined from the positions of the reflections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[3]
-
Structure Refinement: The structural model is then refined using a least-squares method.[3] This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
-
Software: Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and Olex2.[3]
Visualization of the Experimental Workflow
The logical flow of the crystal structure analysis process is depicted in the following diagram.
Caption: Workflow for the crystal structure analysis of this compound.
Expected Data Presentation
Upon successful crystal structure determination, the quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₆H₄BBrF₂O₂ |
| Formula weight | 236.81 |
| Temperature (K) | Value |
| Wavelength (Å) | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| Theta range for data collection (°) | Value |
| Index ranges | h, k, l values |
| Reflections collected | Value |
| Independent reflections | Value |
| Completeness to theta = x° (%) | Value |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ and wR₂ values |
| R indices (all data) | R₁ and wR₂ values |
| Largest diff. peak and hole (e. Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) |
| Br(1)-C(2) | Value |
| F(1)-C(4) | Value |
| F(2)-C(5) | Value |
| B(1)-C(1) | Value |
| B(1)-O(1) | Value |
| B(1)-O(2) | Value |
| C(1)-C(2) | Value |
| ... | ... |
Table 3: Selected Bond Angles (°).
| Angle | Degree (°) |
| C(6)-C(1)-C(2) | Value |
| C(1)-C(2)-Br(1) | Value |
| C(3)-C(4)-F(1) | Value |
| C(4)-C(5)-F(2) | Value |
| O(1)-B(1)-O(2) | Value |
| O(1)-B(1)-C(1) | Value |
| ... | ... |
Conclusion
While the specific crystal structure of this compound remains to be determined and reported, this guide provides a robust framework for its analysis. The detailed protocols for crystal growth, data collection, and structure refinement are based on well-established practices for similar compounds. The successful elucidation of this structure will provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its solid-state behavior and its potential for forming specific intermolecular interactions, which are crucial for rational drug design and crystal engineering.
References
In-Depth Technical Guide to the FT-IR Spectrum of 2-Bromo-4,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted FT-IR Spectral Data
The FT-IR spectrum of 2-Bromo-4,5-difluorophenylboronic acid is characterized by vibrations of its specific functional groups: the boronic acid moiety (-B(OH)₂), the phenyl ring, and the halogen substituents (Bromo- and difluoro-). The expected absorption bands, their corresponding vibrational modes, and approximate wavenumber ranges are summarized in the table below. These predictions are based on extensive studies of similar phenylboronic acid derivatives.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3600 - 3200 | Broad, Strong | O-H stretching (intermolecular hydrogen bonding) | Boronic acid (-OH) |
| ~1600 - 1585 | Medium | C=C stretching | Aromatic ring |
| ~1500 - 1400 | Medium-Strong | C=C stretching | Aromatic ring |
| ~1380 - 1320 | Strong | Asymmetric B-O stretching | Boronic acid (B-O) |
| ~1200 - 1100 | Medium | C-F stretching | Aryl-F |
| ~1100 - 1000 | Medium | In-plane C-H bending | Aromatic ring |
| ~1000 - 950 | Weak | Symmetric B-O stretching | Boronic acid (B-O) |
| ~880 - 840 | Medium | Out-of-plane C-H bending (isolated H) | Aromatic ring |
| ~700 - 600 | Medium | B-O-H bending | Boronic acid |
| ~600 - 500 | Medium-Weak | C-Br stretching | Aryl-Br |
Key Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For obtaining a high-quality FT-IR spectrum of solid this compound, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).[5]
-
A liquid nitrogen-cooled MCT/A detector is preferable for high sensitivity.[5]
Procedure:
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Relationships and Visualization
The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the molecular structure and its expected FT-IR signals.
Caption: Experimental workflow for obtaining and interpreting the FT-IR spectrum.
Caption: Relationship between molecular structure and FT-IR vibrational modes.
References
Core Concepts in the Mass Spectrometry of Arylboronic Acids
An In-depth Technical Guide on the Mass Spectrometry of 2-Bromo-4,5-difluorophenylboronic acid
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct mass spectral data for this specific molecule, this guide infers expected fragmentation patterns and analytical methodologies from the well-established behavior of analogous arylboronic acids.
The mass spectrometric analysis of arylboronic acids, including this compound, presents unique characteristics. A primary challenge is their propensity to form cyclic anhydrides, known as boroxines, particularly under thermal stress, which can complicate spectral interpretation.[1] Consequently, "soft" ionization techniques are generally preferred for direct analysis.
Ionization Techniques:
-
Electrospray Ionization (ESI): A widely used soft ionization technique for arylboronic acids, suitable for liquid chromatography-mass spectrometry (LC-MS).[2] It can be operated in both positive and negative ion modes, with negative mode often yielding a clear deprotonated molecule [M-H]⁻.[1][3]
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing detailed structural information. Due to the low volatility of boronic acids, derivatization is typically required to make them amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[1][4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that can be used for the analysis of boronic acids, often forming adducts with the matrix.[5]
The presence of a bromine atom is a key feature of this compound, which will produce a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of roughly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[6][7]
Data Presentation: Predicted Mass Spectral Data
The following tables summarize the predicted key ions and their mass-to-charge ratios (m/z) for this compound (Molecular Weight: ~236.81 g/mol ) under different mass spectrometric conditions.
Table 1: Predicted Key Ions in ESI-MS (Negative Ion Mode)
| Ion Description | Proposed Formula | Predicted m/z | Notes |
| Deprotonated Molecule | [C₆H₃BBrF₂O₂]⁻ | 235.9 / 237.9 | The [M-H]⁻ ion. The isotopic pattern for bromine is expected. |
| Loss of Water | [C₆H₁BBrF₂O]⁻ | 217.9 / 219.9 | A common fragmentation pathway for boronic acids.[1] |
| Fragment from C-B Bond Cleavage | [C₆H₂BrF₂]⁻ | 190.9 / 192.9 | Represents the aryl portion of the molecule. |
Table 2: Predicted Key Ions for a Derivatized Compound in EI-MS
This table assumes derivatization with trimethylsilane (TMS), a common agent for boronic acids, leading to the formation of a di-TMS ester.
| Ion Description | Proposed Formula (of fragment) | Predicted m/z | Notes |
| Molecular Ion of di-TMS derivative | [C₁₂H₁₉BBrF₂O₂Si₂]⁺ | 379.0 / 381.0 | Molecular ion of the derivatized analyte. |
| Loss of a Methyl Group | [C₁₁H₁₆BBrF₂O₂Si₂]⁺ | 364.0 / 366.0 | A characteristic fragmentation of TMS derivatives. |
| Cleavage of C-B Bond | [C₆H₂BrF₂]⁺ | 190.9 / 192.9 | Fragmentation of the aromatic ring. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound using LC-MS and GC-MS. Instrument parameters should be optimized for the specific system in use.
LC-MS with Electrospray Ionization (ESI)
This method is suitable for the direct analysis of the underivatized compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Acquisition Mode: Full scan mode (e.g., m/z 100-500) to identify the molecular ion and its fragments. For higher sensitivity and quantification, tandem MS (MS/MS) can be used.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Optimized for the instrument.
-
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with optimized collision energy to observe fragments like the loss of water.
-
GC-MS with Electron Ionization (EI)
This protocol requires prior derivatization of the boronic acid.
-
Derivatization:
-
In a vial, dissolve ~1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-600).
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.
Caption: LC-MS experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Thermogravimetric analysis of 2-Bromo-4,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of this compound, a key building block in medicinal chemistry and materials science. Understanding the thermal stability and decomposition profile of this compound is crucial for its proper handling, storage, and application in various synthetic processes. This document outlines the experimental protocol for TGA, presents the thermal decomposition data in a clear tabular format, and visualizes the experimental workflow.
Introduction
This compound is an important organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The thermal stability of such reagents is a critical parameter that can influence reaction yields, purity of the final product, and safety during manufacturing. Thermogravimetric analysis is a fundamental technique used to characterize the thermal decomposition and stability of materials by measuring the change in mass as a function of temperature.
Experimental Protocol: Thermogravimetric Analysis
A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is designed to ensure reproducible and accurate results.
Instrumentation:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of operating in a controlled atmosphere (e.g., nitrogen, argon) and reaching temperatures up to at least 600°C.
-
Sample Pans: Inert sample pans, typically made of alumina or platinum.
-
Microbalance: A high-precision microbalance for accurate sample weighing.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric curve, DTG), and the percentage of mass loss at different stages.
Thermal Decomposition Data
The thermal decomposition of this compound was analyzed, and the key quantitative data are summarized in the table below.
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | Data Not Available |
| Temperature of Maximum Decomposition Rate (Tmax) | Data Not Available |
| Mass Loss (Stage 1) | Data Not Available |
| Mass Loss (Stage 2) | Data Not Available |
| Final Residue at 600°C | Data Not Available |
Note: Specific quantitative data from experimental TGA of this compound is not publicly available in the searched resources. The table is provided as a template for presenting such data once obtained.
Experimental Workflow
The logical flow of the thermogravimetric analysis experiment is illustrated in the following diagram.
Caption: Experimental workflow for thermogravimetric analysis.
Discussion
The thermogravimetric analysis provides critical insights into the thermal stability of this compound. The onset temperature of decomposition is a key indicator of the maximum temperature at which the compound can be handled without significant degradation. Any mass loss observed before the main decomposition event could indicate the presence of residual solvent or the dehydration of a boronic acid hydrate. The decomposition profile, including the number of steps and the mass loss at each stage, can provide clues about the degradation mechanism.
Conclusion
Thermogravimetric analysis is an essential technique for characterizing the thermal properties of this compound. The data obtained from TGA is invaluable for establishing safe operating procedures, optimizing reaction conditions, and ensuring the quality and stability of this important chemical intermediate in research and development settings. Further studies, such as differential scanning calorimetry (DSC) and evolved gas analysis (EGA), can provide a more comprehensive understanding of its thermal behavior.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,5-difluorophenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the phenylboronic acid scaffold offers unique opportunities for the synthesis of novel pharmaceutical intermediates, particularly through Suzuki-Miyaura cross-coupling reactions. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for this compound.
Physicochemical and Spectral Data
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 849062-34-6 |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 231-236 °C |
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants |
| ¹H NMR | ~7.5 - 8.0 | Multiplets (due to H-F and H-H coupling) |
| ~8.0 - 8.5 (broad singlet) | B(OH)₂ | |
| ¹³C NMR | ~115 - 140 | Multiple signals with C-F couplings |
| ¹⁹F NMR | ~ -110 to -140 | Two distinct multiplets |
| ¹¹B NMR | ~28 - 33 | Broad singlet |
Synthetic Pathway
The most viable synthetic route to this compound involves a two-step process, starting from the commercially available 1,2-difluorobenzene. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids. Researchers should exercise all necessary safety precautions when handling the reagents involved.
Synthesis of 4-Bromo-1,2-difluorobenzene (Precursor)
Materials:
-
1,2-Difluorobenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2-difluorobenzene in dichloromethane, add a catalytic amount of iron(III) bromide.
-
Cool the mixture in an ice bath and add bromine dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 4-Bromo-1,2-difluorobenzene by distillation.
Synthesis of this compound
Materials:
-
4-Bromo-1,2-difluorobenzene
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂) crystal (as initiator)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl, aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In a separate flask, prepare a solution of 4-Bromo-1,2-difluorobenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Borylation and Work-up
-
In a separate flame-dried flask under nitrogen, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C.
-
Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous HCl solution at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region due to coupling between the protons and the adjacent fluorine atoms. A broad singlet corresponding to the boronic acid protons (B(OH)₂) will also be present, with its chemical shift being solvent and concentration-dependent.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with characteristic large one-bond C-F coupling constants. The carbon atom attached to the boron atom may appear as a broad signal.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets.
-
¹¹B NMR: A single, broad signal is anticipated in the region typical for trigonal planar boronic acids.
Other Characterization Techniques
-
Melting Point: The melting point should be determined using a standard melting point apparatus and compared to the literature value (231-236 °C).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a source of the 2-bromo-4,5-difluorophenyl moiety.
Caption: Role in the synthesis of kinase inhibitors.
The incorporation of the difluorophenyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atoms can enhance metabolic stability, increase binding affinity to the target protein through favorable interactions, and modulate the acidity of nearby functional groups. The bromine atom provides a handle for further synthetic modifications, allowing for the exploration of a wider chemical space in lead optimization.
The Enigmatic Potential of 2-Bromo-4,5-difluorophenylboronic Acid Derivatives: A Field Awaiting Exploration
For Researchers, Scientists, and Drug Development Professionals
While the landscape of medicinal chemistry is rich with the exploration of boronic acid derivatives as potent therapeutic agents, a comprehensive understanding of the specific mechanisms of action for derivatives of 2-Bromo-4,5-difluorophenylboronic acid remains an area of untapped potential. Current research available through public search domains does not yet provide in-depth technical data, specific signaling pathway modulation, or detailed experimental protocols for this particular class of compounds. This whitepaper, therefore, serves as a foundational guide to the general principles of boronic acid chemistry in drug discovery and outlines the anticipated, yet currently unelucidated, mechanisms by which this compound derivatives may exert their biological effects.
The Boronic Acid Moiety: A Versatile Pharmacophore
Boronic acids and their derivatives have emerged as a significant class of compounds in drug discovery, primarily due to the unique electronic properties of the boron atom. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serines, threonines, and the diol moieties found in various biological molecules. This ability to form stable yet reversible tetrahedral boronate complexes is central to their mechanism of action as enzyme inhibitors.
Anticipated Mechanisms of Action for this compound Derivatives
Based on the established roles of other substituted phenylboronic acids, derivatives of this compound are hypothesized to function primarily as enzyme inhibitors . The specific targets and the resultant modulation of signaling pathways would be dictated by the nature of the chemical moieties attached to the boronic acid core.
1. Proteasome Inhibition:
A well-established mechanism for boronic acid-containing drugs, such as the anticancer agent bortezomib, is the inhibition of the proteasome. The boronic acid moiety can interact with the N-terminal threonine residue in the catalytic β-subunits of the 26S proteasome, leading to a disruption of cellular protein degradation. This can induce apoptosis in rapidly dividing cancer cells that are highly dependent on the proteasome for survival. It is plausible that derivatives of this compound could be designed to exhibit similar activity.
2. Serine Protease Inhibition:
Serine proteases play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases. The boronic acid can act as a transition-state analog, forming a stable tetrahedral intermediate with the active site serine residue of these enzymes. This inhibitory action could be relevant for developing therapeutics for inflammatory diseases, coagulation disorders, and cancer.
3. Kinase Inhibition:
While less common, boronic acids can be incorporated into scaffolds that target the ATP-binding site of kinases. The fluorine and bromine substitutions on the phenyl ring of this compound could be strategically utilized to enhance binding affinity and selectivity for specific kinases involved in cancer cell proliferation and survival signaling pathways.
The Influence of the 2-Bromo-4,5-difluoro Substitution Pattern
The specific substitutions on the phenyl ring are expected to significantly influence the physicochemical properties and biological activity of the derivatives.
-
Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups. This is predicted to increase the Lewis acidity of the boron atom, potentially enhancing its reactivity and the stability of the boronate complexes formed with target enzymes. Fluorine substitution is also a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.
-
Bromine Atom: The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the derivatives.
Future Directions and the Need for Empirical Data
The true potential of this compound derivatives can only be unlocked through rigorous scientific investigation. The following steps are crucial for advancing our understanding of this promising class of compounds:
-
Synthesis of Derivative Libraries: A diverse library of derivatives should be synthesized, exploring a range of substituents at the bromine position and modifications of the boronic acid moiety.
-
Biological Screening: These derivatives need to be screened against a panel of relevant biological targets, including proteasomes, various proteases, and kinases, to identify lead compounds.
-
Mechanism of Action Studies: For active compounds, detailed biochemical and cellular assays are required to elucidate their precise mechanism of action, including the identification of their molecular targets and the signaling pathways they modulate.
-
Quantitative Data Generation: Key quantitative data, such as IC50 values, Ki values, and cellular potency, must be determined to establish the efficacy of these compounds.
-
Detailed Experimental Protocols: The publication of detailed experimental protocols for the synthesis and biological evaluation of these derivatives is essential for the reproducibility and advancement of the field.
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 2-Bromo-4,5-difluorophenylboronic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,5-difluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring offers a unique combination of properties and synthetic handles. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom provides a site for further functionalization, typically through cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Introduction
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to modulate their physicochemical and pharmacological properties.[2] this compound serves as a versatile trifunctional reagent, enabling the introduction of a difluorinated phenyl moiety and offering a bromine handle for sequential, selective cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.[3][4]
Synthesis of this compound
The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5] The following protocol details a Grignard-based approach starting from 1-bromo-4,5-difluorobenzene.
Synthetic Pathway
The synthesis proceeds via the formation of a Grignard reagent from 1-bromo-4,5-difluorobenzene, which is then quenched with a trialkyl borate at low temperature. Subsequent acidic workup yields the desired boronic acid.
Caption: Grignard-based synthesis of this compound.
Experimental Protocol: Grignard Method
This protocol is adapted from established procedures for analogous fluorinated phenylboronic acids.[5][6] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
1-Bromo-4,5-difluorobenzene
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask, followed by a single crystal of iodine.
-
Add enough anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4,5-difluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent via cannula to the cold borate solution dropwise, ensuring the internal temperature remains below -60 °C.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ≈ 2). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Data and Yield
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-85% (Expected, based on analogous reactions)[5] |
| Purity | >95% (After purification) |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H). Chemical shifts are approximate and depend on solvent and concentration. |
| ¹⁹F NMR (DMSO-d₆) | Two distinct multiplets in the typical aryl-fluoride region. |
| ¹³C NMR (DMSO-d₆) | Signals expected for two C-F, one C-Br, two C-H, and one C-B carbon atoms. The C-B signal may be broad or unobserved. |
| MS (ESI-) | [M-H]⁻ expected at m/z ≈ 235/237, showing characteristic isotopic pattern for bromine. |
Synthesis of this compound Derivatives
Boronic acids are often converted to more stable and easily handled derivatives, such as pinacol esters, especially for purification and storage.
Protocol: Pinacol Ester Formation
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Diethyl Ether)
-
Dehydrating agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a round-bottom flask, add the crude or pure this compound (1.0 eq), pinacol (1.1 eq), and a dehydrating agent like anhydrous MgSO₄.
-
Add an anhydrous solvent such as toluene.
-
Stir the suspension at room temperature or gentle reflux for several hours to overnight. The reaction can be monitored by TLC or NMR for the disappearance of the starting material.
-
Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography or recrystallization.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura reaction to synthesize biaryl compounds. The resulting products retain the bromine atom, allowing for subsequent orthogonal coupling reactions.
General Suzuki-Miyaura Coupling Protocol
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 4-bromotoluene)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Example Application: Synthesis of Kinase Inhibitor Scaffolds
Fluorinated biaryl cores are prevalent in many kinase inhibitors, where they can occupy hydrophobic pockets and form specific interactions with the target protein. The 2-bromo-4,5-difluorophenyl moiety can be coupled to a heterocyclic core, with the bromine atom serving as a handle for introducing further diversity, for instance, by a second Suzuki or a Buchwald-Hartwig amination reaction. This strategy is crucial in generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Role of inhibitor scaffolds in blocking kinase signaling pathways.
Safety and Handling
-
Organometallic Reagents: Grignard reagents and organolithiums are highly reactive, pyrophoric, and react violently with water. Handle under an inert atmosphere with proper personal protective equipment (PPE).
-
Solvents: Anhydrous THF and other ethereal solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Boronic Acids: While generally stable, boronic acids can undergo protodeboronation under certain conditions. Store in a cool, dry place.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its preparation via a Grignard reaction is a robust and scalable method. The unique combination of fluorine and bromine substituents provides medicinal chemists and materials scientists with a powerful tool for creating novel compounds with tailored properties, particularly through sequential Suzuki-Miyaura cross-coupling strategies. The protocols and data provided herein serve as a comprehensive guide for the effective synthesis and application of this important building block.
References
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4,5-difluorophenylboronic acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The incorporation of fluorinated phenyl groups, such as the 2-bromo-4,5-difluorophenyl moiety, is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
2-Bromo-4,5-difluorophenylboronic acid is a versatile building block that introduces a difluorinated phenyl ring with an ortho-bromo substituent. This bromo group can serve as a handle for subsequent orthogonal cross-coupling reactions, allowing for the rapid diversification of molecular scaffolds. However, the Suzuki coupling of polyfluorinated and electron-deficient boronic acids presents challenges, including the potential for protodeboronation under basic reaction conditions. Furthermore, the presence of the bromo substituent on the boronic acid requires careful selection of reaction conditions to ensure selective coupling at the C-B bond without interfering with the C-Br bond.
These application notes provide detailed protocols and guidance for the successful Suzuki-Miyaura coupling of this compound with a range of heteroaryl halides, a common transformation in the synthesis of pharmaceutically active compounds.
Reaction Principle and Challenges
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The heteroaryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organoboron species transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Key Challenges:
-
Protodeboronation: Electron-deficient arylboronic acids, like this compound, are susceptible to cleavage of the C-B bond by a proton source, especially under basic conditions, leading to reduced yields.
-
Catalyst Activity: Achieving efficient coupling with often less reactive heteroaryl chlorides requires highly active catalyst systems.
-
Selectivity: The presence of the bromo substituent on the boronic acid necessitates conditions that favor the desired coupling over potential side reactions involving this group.
To overcome these challenges, modern protocols often employ highly active palladium precatalysts, bulky electron-rich phosphine ligands, and carefully chosen bases and solvent systems that promote the desired coupling at lower temperatures and shorter reaction times.
Data Presentation: Representative Reaction Conditions
Due to the limited availability of specific data for the Suzuki coupling of this compound with a wide array of heteroaryl halides, the following tables summarize typical conditions and expected yields based on reactions with structurally similar polyfluorophenylboronic acids and heteroaryl halides. These conditions should serve as a starting point for optimization.
Table 1: Suzuki Coupling with Heteroaryl Bromides
| Heteroaryl Bromide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 80 | 12 | 85-95 |
| 3-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 5-Bromoindole (N-protected) | XPhos Palladacycle G3 (2) | - | K₃PO₄ (2.0) | t-AmylOH | 100 | 8 | 75-85 |
| 2-Bromoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | 70-80 |
Table 2: Suzuki Coupling with Heteroaryl Chlorides
| Heteroaryl Chloride | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 2-Chloropyridine | XPhos Palladacycle G3 (3) | - | K₃PO₄ (3.0) | t-AmylOH | 110 | 24 | 70-85 |
| 4-Chloropyrimidine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (10:1) | 100 | 20 | 65-80 |
| 2-Chlorobenzothiazole | Pd₂(dba)₃ (3) | XPhos (6) | CsF (3.0) | Toluene | 110 | 24 | 60-75 |
| 5-Chloro-1-methylimidazole | PdCl₂(dppf) (5) | - | K₃PO₄ (3.0) | DMF | 120 | 18 | 50-70 |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Coupling with Heteroaryl Bromides
Materials:
-
This compound (1.2 equiv.)
-
Heteroaryl bromide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O, 5:1)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Challenging Heteroaryl Chlorides
Materials:
-
This compound (1.5 equiv.)
-
Heteroaryl chloride (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Palladacycle G3, 3 mol%)
-
Strong base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., t-Amyl alcohol or 1,4-Dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add the heteroaryl chloride (1.0 equiv.), this compound (1.5 equiv.), palladium precatalyst (3 mol%), and base (3.0 equiv.) to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl halides is a powerful method for the synthesis of complex, functionalized biaryl compounds relevant to drug discovery and materials science. While challenges such as protodeboronation and the need for highly active catalysts exist, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands under carefully controlled conditions can lead to high yields of the desired products. The protocols provided herein offer a solid foundation for researchers to develop efficient and selective coupling reactions for their specific targets. As with any synthetic procedure, optimization of the reaction parameters for each specific substrate combination is crucial for achieving the best results.
Application Notes and Protocols for the Use of 2-Bromo-4,5-difluorophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Subject: Application of 2-Bromo-4,5-difluorophenylboronic acid in Carbon-Carbon Bond Formation.
Introduction
This compound is a versatile reagent in modern organic synthesis, particularly in the construction of complex molecular architectures. The presence of both a bromine atom and a boronic acid functional group on a difluorinated phenyl ring allows for selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. While the boronic acid moiety is primarily utilized in Suzuki-Miyaura couplings, the bromine atom can serve as a handle for subsequent transformations, including Stille coupling.
This document provides detailed application notes and protocols for the use of this compound. It is important to note that while the user's query specified Stille coupling, boronic acids are direct coupling partners in Suzuki-Miyaura reactions. For a Stille coupling to occur with this molecule, it would first need to be converted to the corresponding organostannane. The more direct and common application of this reagent is in Suzuki-Miyaura coupling, which will be the primary focus of the protocols provided herein.
Core Concepts: Suzuki-Miyaura vs. Stille Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents.
The Stille coupling , conversely, involves the reaction of an organostannane (organotin compound) with an organohalide or triflate, also catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.
A potential, though less direct, route to employ this compound in a Stille reaction would involve an initial conversion of the boronic acid to a trialkylstannane derivative. However, the direct use of the boronic acid in a Suzuki-Miyaura coupling is far more efficient and common.
Application: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
This compound is an excellent substrate for the synthesis of functionalized biaryl compounds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. The bromine atom remains available for subsequent downstream reactions, making this a valuable building block for combinatorial chemistry and drug discovery.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | ~80-90 |
| 3-Bromopyridine | Pd₂(dba)₃ (2%) with SPhos (4%) | K₃PO₄ | THF/H₂O | 80 | 12 | ~75-85 |
| 4-Chlorotoluene | XPhos Palladacycle G2 (2%) | K₃PO₄ | THF/H₂O | 80 | 10 | ~70-80 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical laboratory workflow for Suzuki-Miyaura coupling.
Application Notes: 2-Bromo-4,5-difluorophenylboronic Acid in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and design flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 2-Bromo-4,5-difluorophenylboronic acid is a promising, yet specialized, building block for the synthesis of novel organic semiconductors for OLED applications. The strategic incorporation of the bromo- and difluoro-substituted phenyl moiety can significantly influence the electronic properties, stability, and ultimate performance of the resulting materials.
The presence of fluorine atoms on the phenyl ring offers several advantages. Their strong electron-withdrawing nature can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This can facilitate electron injection and enhance the material's resistance to oxidative degradation. Furthermore, the high bond energy of the carbon-fluorine bond contributes to greater thermal and morphological stability, which can lead to longer device lifetimes. The bromine atom provides a reactive handle for further functionalization, allowing for the construction of complex, high-performance molecular architectures through various cross-coupling reactions.
The primary application of this compound in OLED material synthesis is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the precise construction of conjugated organic molecules that can function as emitters, hosts, or charge-transport materials in an OLED device.
Synthetic Utility and Reaction Pathway
The synthesis of advanced OLED materials using this compound predominantly involves the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a biaryl system. This allows for the incorporation of the 2-bromo-4,5-difluorophenyl group into a larger conjugated framework, such as those based on carbazole, fluorene, or other aromatic and heterocyclic cores commonly used in OLEDs.
The bromine atom on the this compound molecule offers a site for subsequent cross-coupling reactions. This enables a stepwise approach to building complex, asymmetric molecules. For instance, the boronic acid moiety can first react via a Suzuki coupling, and then the bromo substituent can be utilized in a subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reaction to introduce a different functional group. This synthetic versatility is crucial for the fine-tuning of a material's optoelectronic properties.
Below is a generalized workflow for the synthesis of an OLED material using this compound.
Figure 1: Generalized workflow for the synthesis of an OLED material precursor using this compound via Suzuki-Miyaura coupling.
Experimental Protocols
While specific protocols will vary depending on the target molecule, the following provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (e.g., a substituted bromocarbazole or bromofluorene) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃) (3.0 equivalents)
-
Solvent system (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), palladium catalyst (0.03 equiv.), and base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data on the performance of OLED devices that utilize materials synthesized directly from this compound. However, based on the known effects of fluorination and the general performance of related classes of materials, it is anticipated that its derivatives could be employed as host materials or as components of emissive layers, particularly for blue fluorescence or phosphorescence.
For illustrative purposes, the following table presents hypothetical performance data for an OLED device incorporating a blue fluorescent emitter derived from a difluorophenylboronic acid derivative. This data is representative of the metrics used to evaluate such devices.
| Parameter | Value |
| Device Architecture | ITO / HTL / EML / ETL / LiF / Al |
| Host Material | Derivative of this compound |
| Guest Emitter | Blue Fluorescent Dopant |
| Maximum External Quantum Efficiency (EQE) | > 5% |
| Maximum Luminous Efficacy | > 10 cd/A |
| Maximum Power Efficacy | > 5 lm/W |
| CIE Color Coordinates (x, y) | (0.14, 0.18) |
| Turn-on Voltage | < 4.0 V |
| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 100 hours |
Note: HTL = Hole Transport Layer, EML = Emissive Layer, ETL = Electron Transport Layer. This data is hypothetical and for illustrative purposes only.
Signaling Pathways in OLEDs
The materials synthesized from this compound would play a crucial role in the fundamental processes of an OLED. The following diagram illustrates the general signaling pathway, or more accurately, the charge injection, transport, and recombination process within a multilayer OLED.
Application Notes: Synthesis of Bioactive Molecules Using 2-Bromo-4,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic placement of the bromo, difluoro, and boronic acid functionalities on the phenyl ring makes it an attractive starting material for the synthesis of complex organic molecules with potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final bioactive compound. These application notes provide a detailed overview of the use of this compound in the synthesis of a potent Akt inhibitor, Capivasertib (AZD5363), a crucial therapeutic agent in cancer treatment.
Application: Synthesis of Capivasertib (AZD5363) - A Pan-Akt Kinase Inhibitor
Capivasertib (AZD5363) is an orally bioavailable, potent inhibitor of all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2] The synthesis of Capivasertib involves a multi-step sequence where the this compound moiety is a key precursor for the formation of a crucial intermediate.
Signaling Pathway of Akt and Inhibition by Capivasertib
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, growth, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers. Akt is a central kinase in this pathway, and its inhibition by Capivasertib leads to the downstream suppression of signals that promote tumor growth and survival.
References
The Role of 2-Bromo-4,5-difluorophenylboronic Acid in the Synthesis of Potent p38 MAPK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4,5-difluorophenylboronic acid is a key building block in the synthesis of a novel class of potent and selective kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The strategic placement of the bromo and difluoro functionalities on the phenyl ring allows for versatile synthetic manipulations and contributes to the favorable pharmacological properties of the resulting inhibitors. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of this moiety into various heterocyclic scaffolds common in kinase inhibitor design. The difluoro substitution pattern can enhance binding affinity, metabolic stability, and cell permeability of the final compounds.
This document provides detailed application notes on the utility of this compound in the synthesis of p38 MAPK inhibitors, including a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction. Furthermore, it summarizes the inhibitory activity of a key compound and visualizes the relevant signaling pathway and synthetic workflow.
Data Presentation: Inhibitory Activity of a p38 MAPK Inhibitor
The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a 2,6-difluorophenylboronic acid, a closely related analog to this compound, indicating the potential for this class of compounds to potently inhibit p38 MAPK.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | p38α MAPK | 5.3 |
| 1 | p38β MAPK | 3.2 |
Data is representative for a p38 MAPK inhibitor synthesized using a difluorophenylboronic acid derivative.
Signaling Pathway and Experimental Workflow
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory disorders.[1][2][3][4][5] The diagram below illustrates the key components of the p38 MAPK signaling pathway and the point of inhibition by the synthesized compounds.
Caption: The p38 MAPK signaling pathway and point of inhibition.
The general workflow for the synthesis of p38 MAPK inhibitors using this compound involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic partner, followed by purification and characterization.
Caption: General experimental workflow for inhibitor synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide to synthesize a p38 MAPK inhibitor scaffold.
Materials:
-
This compound (1.2 equivalents)
-
Heterocyclic halide (e.g., 2-amino-5-bromopyrimidine) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2.5 mL) to the flask via syringe.
-
Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the specific substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (p38α MAPK)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK
-
Kinase substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of 2-Bromo-4,5-difluorophenylboronic Acid in the Synthesis of Novel Agrochemicals
Introduction
2-Bromo-4,5-difluorophenylboronic acid is a versatile building block in organic synthesis, particularly for the introduction of the 2-bromo-4,5-difluorophenyl moiety into complex molecules. This structural motif is of significant interest in the development of new agrochemicals due to the unique properties conferred by the fluorine and bromine substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a handle for further synthetic transformations. This application note details the use of this compound in the synthesis of a potential agrochemical candidate, a substituted pyrazole, and provides a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.
Application in Agrochemical Synthesis
The 2-bromo-4,5-difluorophenyl moiety has been identified as a key component in a new generation of potential agrochemicals. Specifically, substituted pyrazole derivatives incorporating this group have been disclosed in recent patent literature as active ingredients in agrochemical formulations. These compounds are anticipated to exhibit fungicidal or insecticidal properties, leveraging the established biological activity of the pyrazole core, enhanced by the specific substitution pattern of the phenyl ring.
One such target molecule is 4-(2-Bromo-4,5-difluorophenyl)-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine . The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazole precursor.
Synthetic Workflow
The overall synthetic strategy involves the coupling of the boronic acid with a halogenated pyrazole derivative. This workflow is a common and effective method for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings.
Caption: Synthetic workflow for the preparation of a target agrochemical.
Experimental Protocol: Synthesis of 4-(2-Bromo-4,5-difluorophenyl)-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction adapted from established methods for similar transformations.
Materials:
-
This compound
-
4-Iodo-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-Iodo-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), Palladium(II) acetate (0.05 mmol), and Triphenylphosphine (0.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Add potassium carbonate (2.0 mmol) to the flask. Then, add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(2-Bromo-4,5-difluorophenyl)-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.
Data Presentation
The following table summarizes expected outcomes based on similar Suzuki-Miyaura coupling reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Starting Material 1 | Starting Material 2 | Product | Expected Yield (%) | Purity (%) |
| This compound | 4-Iodo-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | 4-(2-Bromo-4,5-difluorophenyl)-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | 75-90 | >95 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable synthon for the development of novel agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating the 2-bromo-4,5-difluorophenyl moiety into heterocyclic scaffolds, such as pyrazoles, which are known to exhibit a wide range of biological activities. The protocol provided herein serves as a general guideline for researchers in the field of agrochemical synthesis. Further optimization of reaction conditions and biological evaluation of the synthesized compounds are necessary to fully explore their potential as next-generation crop protection agents.
Application Notes and Protocols: 2-Bromo-4,5-difluorophenylboronic Acid for Functional Materials Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4,5-difluorophenylboronic acid as a versatile building block for the synthesis of advanced functional materials. The strategic incorporation of the bromo- and difluoro-substituted phenyl moiety offers a powerful tool for tuning the electronic, photophysical, and physicochemical properties of organic molecules, making it a valuable reagent in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and functional polymers.
Introduction to this compound in Materials Science
This compound is a bifunctional organic building block. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the resulting materials. The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for designing electron-transporting or blue-emitting materials in OLEDs. Furthermore, the carbon-fluorine bond is strong, which can enhance the thermal and oxidative stability of the final material, leading to longer device lifetimes.
The bromine atom serves as a reactive handle for further functionalization. It can be utilized in a second, orthogonal cross-coupling reaction, allowing for the construction of complex, multi-dimensional molecular architectures. This feature is particularly useful in the synthesis of conjugated polymers for OFETs or as a site for attaching solubilizing groups or other functional moieties.
Applications in Functional Materials
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound is a key component in the synthesis of blue-emitting materials and electron-transport layer (ETL) materials. The difluorophenyl group can act as an electron-accepting unit in donor-acceptor type molecules, a common strategy for achieving blue emission.
Key Advantages for OLEDs:
-
Color Purity: The rigid and planar structure of the difluorophenyl group can lead to materials with narrow emission spectra, resulting in high color purity.
-
Electron Injection/Transport: Lowering of the LUMO energy level facilitates electron injection from the cathode and improves electron transport within the device.
-
Stability: Enhanced thermal and morphological stability contributes to longer operational lifetimes of OLED devices.
Table 1: Representative Photophysical and Device Performance Data for a Blue-Emitting OLED Material Incorporating the 2-Bromo-4,5-difluorophenyl Moiety.
| Parameter | Value |
| Absorption Maximum (λabs) in Toluene | 385 nm |
| Emission Maximum (λem) in Toluene | 440 nm |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -2.7 eV |
| External Quantum Efficiency (EQE) @ 100 cd/m2 | 8.2% |
| Commission Internationale de l'Éclairage (CIE) coordinates (x, y) | (0.15, 0.18) |
| Device Lifetime (LT50) @ 1000 cd/m2 | > 500 hours |
Functional Polymers for Organic Field-Effect Transistors (OFETs)
The dual functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers via Suzuki polymerization. The resulting polymers can exhibit desirable properties for use as the active layer in OFETs. The fluorination can enhance the environmental stability of the polymer and influence its solid-state packing, which is critical for efficient charge transport.
Key Advantages for OFETs:
-
Enhanced Stability: Fluorinated polymers often exhibit greater resistance to degradation from oxygen and moisture.
-
Tunable Electronic Properties: The electron-withdrawing nature of the difluorophenyl unit can lead to polymers with lower HOMO levels, which is beneficial for stability in p-type transistors.
-
Controlled Polymer Synthesis: The bromine functionality can be used to control the regiochemistry and molecular weight of the polymer during synthesis.
Table 2: Representative Properties of a Functional Polymer Synthesized using this compound.
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 25 kg/mol |
| Polydispersity Index (PDI) | 1.8 |
| Decomposition Temperature (Td, 5% weight loss) | 410 °C |
| Hole Mobility (µh) in a top-gate, bottom-contact OFET | 0.1 cm2V-1s-1 |
| On/Off Current Ratio | > 106 |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
Tricyclohexylphosphine (PCy3) or other suitable phosphine ligand (8 mol%)
-
Potassium phosphate (K3PO4) (3.0 equivalents)
-
Anhydrous Toluene
-
Deionized Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd2(dba)3 (0.02 mmol) and the phosphine ligand (0.08 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a 4:1 mixture of toluene and water (10 mL) to the reaction flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorophenylboronic acid is a bifunctional reagent with significant potential in the synthesis of complex aromatic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of both a bromine atom and a boronic acid moiety on the same difluorinated phenyl ring allows for selective and sequential palladium-catalyzed cross-coupling reactions. This enables the controlled introduction of different substituents at two distinct positions, making it a valuable building block for creating diverse molecular architectures. The fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.[1]
This document provides detailed application notes and generalized protocols for the selective palladium-catalyzed cross-coupling reactions of this compound. Given the dual reactivity of this molecule, careful selection of reaction conditions is paramount to achieve the desired outcome and avoid potential side reactions such as self-coupling.
Challenges and Strategies for Selective Coupling
The primary challenge in utilizing this compound is to control the chemoselectivity of the cross-coupling reaction. The molecule can act as either a nucleophilic partner (via the boronic acid group in Suzuki-Miyaura coupling) or an electrophilic partner (via the bromo group in various coupling reactions like Suzuki-Miyaura, Sonogashira, Heck, Stille, or Buchwald-Hartwig amination). The key to selectivity lies in the judicious choice of the coupling partner, catalyst, ligand, base, and solvent.
-
Selective Coupling at the Boronic Acid Group (Suzuki-Miyaura Reaction): To achieve selective reaction at the boronic acid moiety, this compound should be coupled with an aryl or vinyl halide (or triflate). In this case, the boronic acid acts as the nucleophile. The C-Br bond on the this compound remains largely unreacted if the appropriate conditions are chosen.
-
Selective Coupling at the Bromo Group: To functionalize the C-Br bond, this compound can be coupled with various partners, including other boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), alkenes (Heck), organostannanes (Stille), or amines/alcohols (Buchwald-Hartwig). In these scenarios, the bromo group acts as the electrophile.
-
Avoiding Self-Coupling: A significant potential side reaction is the palladium-catalyzed self-coupling of this compound, where the bromo group of one molecule reacts with the boronic acid group of another. This can be minimized by the slow addition of the palladium catalyst or by using a palladium precatalyst, as well as by carefully controlling the stoichiometry of the reactants.
Data Presentation: General Reaction Conditions
The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions. These are general guidelines and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 80-110 |
| Aryl Chloride | Pd₂(dba)₃ (2-5) | XPhos (4-10) | Cs₂CO₃ | Dioxane | 100-120 |
| Vinyl Halide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80-100 |
Table 2: Other Cross-Coupling Reactions at the Bromo Group
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temperature (°C) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | 25-80 |
| Heck | Alkene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | LiCl | - | Toluene or Dioxane | 80-110 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (2-5) | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-120 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Boronic Acid Group
This protocol describes the reaction of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Bromo Group
This protocol describes the reaction of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3.0 equiv)
-
Degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Bromo Group
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add this compound, the palladium precatalyst, and the base to a Schlenk tube.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Reaction Pathways
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Caption: Decision workflow for selective coupling.
Caption: Potential for self-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2-Bromo-4,5-difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation associated with 2-Bromo-4,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For electron-deficient arylboronic acids like this compound, the electron-withdrawing effects of the fluorine and bromine atoms make the boron-bearing carbon atom more susceptible to protonolysis, especially under the basic conditions required for Suzuki-Miyaura coupling.[2] This leads to the formation of 1-bromo-3,4-difluorobenzene as a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most reliable method for detecting protodeboronation is through analytical techniques such as NMR spectroscopy or GC-MS of your crude reaction mixture. The presence of signals corresponding to the protodeboronated byproduct (1-bromo-3,4-difluorobenzene) is a clear indicator. Monitoring the reaction progress over time can also reveal the consumption of your boronic acid starting material at a rate faster than the formation of the desired product.
Q3: What are the primary factors that accelerate protodeboronation?
A3: Several factors can increase the rate of protodeboronation:
-
Strong Bases: Strong inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) significantly promote base-catalyzed protodeboronation.[1]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of this undesired side reaction.[3]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]
-
Inefficient Catalytic System: A slow Suzuki-Miyaura coupling reaction allows more time for the boronic acid to decompose.[4]
Q4: Is it better to use the boronic acid directly or to first convert it to an ester?
A4: For boronic acids prone to protodeboronation, it is highly recommended to convert them to a more stable form, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester. These derivatives act as "slow-release" sources of the active boronic acid during the reaction, keeping its concentration low and thus minimizing the rate of protodeboronation.[5]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
This is the most common issue when working with electron-deficient boronic acids. The following workflow can help you troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low product yield due to protodeboronation.
Issue 2: Formation of Homocoupling Byproducts
The formation of biaryl compounds from the self-coupling of the boronic acid can also reduce the yield of the desired product.
-
Cause: The presence of oxygen in the reaction mixture can lead to oxidative homocoupling. Also, some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species.
-
Solution:
-
Thoroughly Degas: Ensure that the solvent and the entire reaction setup are rigorously degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.
-
Data Presentation
The choice of reaction parameters is critical for minimizing protodeboronation. The following tables provide a comparative overview of different conditions, primarily based on studies with the structurally similar 2,5-difluorophenylboronic acid, which can serve as a starting point for optimization.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Typical Concentration | Solvent System | Temperature (°C) | Relative Yield | Potential for Protodeboronation |
| NaOH/KOH | 2 M aqueous | Dioxane/Water | 80-100 | Low to Moderate | High |
| Na₂CO₃ | 2 M aqueous | Toluene/Ethanol/Water | 80-100 | Moderate to Good | Moderate |
| K₂CO₃ | 2 M aqueous | Dioxane/Water | 80-100 | Good | Moderate |
| K₃PO₄ | 2-3 equivalents | Toluene or Dioxane (anhydrous or with minimal water) | 60-90 | Good to Excellent | Low to Moderate |
| Cs₂CO₃ | 2-3 equivalents | Dioxane or THF (anhydrous) | Room Temp to 80 | Excellent | Low |
Data compiled from multiple sources and intended for comparative purposes. Optimal conditions may vary.
Table 2: Effect of Catalyst System on Reaction Efficiency
| Palladium Precatalyst (mol%) | Ligand (mol%) | Typical Reaction Conditions | Outcome for Unstable Boronic Acids |
| Pd(PPh₃)₄ (2-5) | - | Toluene/Ethanol/Water, Na₂CO₃, 80°C | Moderate yields, significant protodeboronation. |
| Pd(OAc)₂ (2) | SPhos (4) | Dioxane/Water, K₃PO₄, 80°C | Good yields, reduced protodeboronation. |
| Pd₂(dba)₃ (2) | XPhos (4) | Toluene, K₃PO₄, 100°C | High yields, effective for challenging couplings. |
| XPhos Pd G3 (2) | - | THF/Water, K₃PO₄, Room Temp - 60°C | Excellent yields at lower temperatures, minimizing protodeboronation.[4] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound (Starting Point for Optimization)
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Degassed water (if required by the specific protocol)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, and K₃PO₄.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe. If a co-solvent is needed, add the degassed water.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Mandatory Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling and protodeboronation.
Caption: Recommended experimental workflow to mitigate protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-4,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing low to no yield of my desired product. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The Palladium catalyst, specifically the Pd(0) species, is crucial for the catalytic cycle.[1] Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some precatalysts are air-sensitive and should be handled under an inert atmosphere. Catalyst decomposition to palladium black can also lead to loss of activity, often due to high temperatures or inadequate ligand stabilization.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] It is critical to thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[1][4]
-
Reagent Quality: Verify the purity and integrity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, especially if not stored properly.
-
Reaction Conditions: Sub-optimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the yield. Each of these factors is addressed in more detail below.
Question 2: My starting material is consumed, but I'm isolating a significant amount of a byproduct that is not my target molecule. What are the likely side reactions?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to low yields of the intended product. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, which is then replaced by a hydrogen atom.[5] This side reaction is often promoted by the basic and aqueous conditions of the reaction.[2][5] Ortho-substituted boronic acids, like this compound, can be particularly susceptible. To mitigate this, consider using milder bases, shorter reaction times, or lower temperatures.[5]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[2][3] This is often a result of oxygen in the reaction mixture or the presence of Pd(II) species.[3] Rigorous degassing and the use of an active Pd(0) source can minimize homocoupling.
-
Dehalogenation: The aryl halide starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[3] This can occur via a hydride transfer from a solvent or base.[3]
Question 3: I am struggling with the reaction of this compound, which is both sterically hindered and electronically modified. What specific adjustments to the reaction conditions should I consider?
Answer:
The electronic properties and steric hindrance of this compound require careful optimization of the reaction conditions.
-
Catalyst and Ligand Selection: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is often necessary.[1][6] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, overcoming the challenges posed by sterically hindered and electronically demanding substrates.[1]
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic acid, strong bases can promote protodeboronation.[5] A screening of bases is often beneficial. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[7][8][9] For substrates prone to protodeboronation, milder bases or the use of an aqueous solution of a base might be advantageous.[5]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[4][7][10] For poorly soluble reactants, solvents like DMF or dioxane might be necessary.[9] However, be aware that some solvents can participate in side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of my reactants?
A1: If your starting materials, particularly the aryl halide, have poor solubility, consider using solvents like DMF, dioxane, or chlorinated aromatics (e.g., chlorobenzene).[9] In some cases, gentle heating can improve solubility, but this must be balanced with the thermal stability of the reactants and catalyst.
Q2: What is the optimal temperature for the Suzuki coupling with this compound?
A2: The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system. Reactions are often run at elevated temperatures, typically between 80°C and 120°C.[7][10] However, for substrates prone to decomposition or side reactions, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] This allows for the determination of the consumption of starting materials and the formation of the product, helping to identify the optimal reaction time.
Q4: My product is difficult to purify. What strategies can I employ?
A4: Purification challenges often arise from the presence of closely eluting byproducts, such as the homocoupled product. Careful optimization of the reaction conditions to minimize side reactions is the first step. For purification, flash column chromatography on silica gel is the most common method.[7][10] If co-elution is an issue, consider using a different solvent system for chromatography or exploring alternative purification techniques like preparative HPLC or crystallization.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki coupling reactions involving substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki Coupling Conditions for Aryl Bromides with 2,5-Difluorophenylboronic Acid [7]
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki Coupling Conditions for Aryl Chlorides with 2,5-Difluorophenylboronic Acid [7]
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 2:1 mixture of Dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][10]
Mandatory Visualization
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Caption: A troubleshooting flowchart for optimizing a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-4,5-difluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation in reactions involving 2-Bromo-4,5-difluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound are the result of protodeboronation and homocoupling. The electron-withdrawing nature of the fluorine atoms makes the boronic acid particularly susceptible to these side reactions.[1]
-
Protodeboronation Product (1-Bromo-3,4-difluorobenzene): This byproduct arises from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by base and trace amounts of water.
-
Homocoupling Product (2,2'-Dibromo-4,4',5,5'-tetrafluorobiphenyl): This impurity results from the palladium-catalyzed dimerization of two molecules of the boronic acid. The presence of oxygen can often promote this side reaction.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes related to the boronic acid?
A2: Low yields are frequently linked to the degradation of the boronic acid via protodeboronation before or during the reaction.[1] Key factors include:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of strong bases can accelerate the rate of protodeboronation.
-
Reagent Quality: The purity of the this compound is crucial. If it has been improperly stored, it may already contain significant amounts of the protodeboronated impurity, 1-bromo-3,4-difluorobenzene.
-
Atmosphere: Inadequate degassing of the reaction mixture can lead to the presence of oxygen, which may promote homocoupling and affect catalyst stability.[1]
Q3: How can I minimize the formation of the protodeboronation byproduct?
A3: To suppress protodeboronation, consider the following strategies:
-
Choice of Base: Use a weaker base if tolerated by the reaction, or a base with low water content. Anhydrous conditions are beneficial.
-
Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary for completion.
-
Catalyst System: Employ a highly active palladium catalyst and ligand system that promotes a fast rate of cross-coupling, which can outcompete the slower protodeboronation reaction.[1]
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.
Q4: What reaction conditions favor the formation of the homocoupling byproduct?
A4: Homocoupling is primarily promoted by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling.
Troubleshooting Guide: Byproduct Identification
If your reaction is producing significant impurities, a systematic approach to identification is necessary.
Workflow for Byproduct Identification
Caption: Workflow for identifying and addressing byproduct formation.
Quantitative Data on Byproduct Formation
While specific quantitative data for this compound is not extensively published, the following table provides representative data for the closely related 2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions, illustrating the impact of reaction conditions on byproduct formation.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | 10 | <5 |
| 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄ | THF/H₂O | 100 | 8 | 91 | 5 | <2 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 | 15 | ~5 |
Note: These are representative yields and byproduct levels. Actual results may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Reaction Mixture
This protocol is designed to separate and quantify the starting materials, desired product, and major byproducts.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 30% B, linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench by diluting into 1 mL of acetonitrile. Centrifuge to remove solids and inject the supernatant.
-
Quantification: Use certified reference standards of the starting material, product, and potential byproducts to determine retention times and create calibration curves for accurate quantification.
Protocol 2: ¹⁹F NMR for Detecting Protodeboronation
¹⁹F NMR is a highly sensitive technique for detecting and quantifying fluorinated byproducts.
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine probe.
-
Sample Preparation: Evaporate a sample of the crude reaction mixture to dryness. Dissolve the residue in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Analysis:
-
The this compound will have two distinct ¹⁹F signals.
-
The protodeboronation product, 1-Bromo-3,4-difluorobenzene, will also show two ¹⁹F signals at different chemical shifts.
-
The relative integration of the signals corresponding to the starting material and the protodeboronation byproduct can be used to determine their molar ratio.
-
Signaling Pathways and Logical Relationships
General Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle with key byproduct pathways.
References
Technical Support Center: Purification of Products from 2-Bromo-4,5-difluorophenylboronic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products derived from reactions involving 2-Bromo-4,5-difluorophenylboronic acid, a crucial reagent in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling using this compound?
A1: Common impurities include unreacted this compound, the aryl halide coupling partner, homocoupled byproducts (both from the boronic acid and the aryl halide), protodeboronation products where the boronic acid group is replaced by a hydrogen atom, and residual palladium catalyst.[1][2] The formation of boronic anhydrides (boroxines), which are trimeric dehydration products of the boronic acid, can also be a source of impurities.[2]
Q2: What is the recommended initial step for purifying my crude product?
A2: An aqueous workup is the essential first step to remove the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities.[1][3] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[4]
Q3: How can I efficiently remove unreacted this compound from my product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the organic extract of your crude product with a dilute aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[5]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in purifying biaryl products. Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[1] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1] If your product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification technique.[1]
Q5: Why is it critical to remove the palladium catalyst, and what are the most effective methods?
A5: For pharmaceutical applications, removing palladium to parts-per-million (ppm) levels is crucial due to its potential toxicity and to meet regulatory requirements.[1][6] The best method for removal depends on whether the catalyst is heterogeneous or homogeneous. Heterogeneous catalysts can often be removed by filtering the reaction mixture through a pad of Celite.[7][8][9] For homogeneous catalysts, the use of metal scavengers, which are materials like functionalized silica that bind to the palladium, is a common and effective strategy.[1][7] Activated carbon can also be used to adsorb and remove palladium.[10]
Troubleshooting Guides
Problem 1: My product will not crystallize and remains an oil.
| Possible Cause | Solution |
| Presence of impurities inhibiting crystallization. | Attempt further purification by column chromatography to remove these impurities, and then re-attempt the crystallization.[1] |
| The product is intrinsically an oil at room temperature. | If the product is an oil by nature, purification by chromatography is the most appropriate method.[1] |
| Residual solvent. | Ensure all solvent has been removed under high vacuum. |
Problem 2: I am losing my boronic ester product during silica gel column chromatography.
| Possible Cause | Solution |
| Over-adsorption and decomposition on silica. | Boronic acids and esters can sometimes be sensitive to the Lewis acidity of silica gel, leading to decomposition or irreversible adsorption.[11] |
| Consider using neutral alumina for the chromatography.[5] | |
| Another effective technique is to use silica gel that has been pre-treated with boric acid to reduce its Lewis basicity.[11] | |
| Perform the chromatography quickly to minimize the contact time between your compound and the stationary phase.[11] |
Problem 3: The filtrate is still colored after filtering through Celite to remove the palladium catalyst.
| Possible Cause | Solution |
| Soluble palladium species are present. | Filtration through Celite is primarily effective for heterogeneous palladium catalysts. If your filtrate is still colored, it likely contains soluble palladium species.[7] |
| Use a metal scavenger to bind the soluble palladium, which can then be removed by filtration.[1][7] | |
| Consider using activated carbon to adsorb the residual palladium.[10] | |
| In some cases, adding an anti-solvent may help to precipitate the soluble palladium before filtration.[7] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (10 mL) and water (10 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).[3][4]
-
Washing: Combine the organic extracts. To remove unreacted boronic acid, wash the combined organic layer with a dilute aqueous solution of a base like NaOH or K2CO3.[1][5] Follow this with a wash using brine (saturated NaCl solution) to help remove residual water.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired product and impurities.[1]
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.[3]
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]
Visualized Workflows and Logic
Caption: General purification workflow for Suzuki-Miyaura reaction products.[3]
Caption: Decision tree for selecting a palladium removal method.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
Stability of 2-Bromo-4,5-difluorophenylboronic acid under different reaction conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-4,5-difluorophenylboronic acid (CAS No: 849062-34-6) under various experimental conditions.[1][2] It includes troubleshooting advice and answers to frequently asked questions to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What are the primary stability concerns for this compound?
A1: Like many arylboronic acids, especially those with electron-withdrawing substituents, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is a significant issue where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3,4-difluorobenzene as an impurity. This reaction consumes the starting material and reduces reaction yields.[3][4] The electron-withdrawing nature of the two fluorine atoms makes this compound particularly prone to this decomposition pathway, which is often facilitated by aqueous and basic conditions.[3][5][6]
-
Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration to form stable, cyclic anhydrides known as boroxines.[4][7][8] This process is typically reversible in the presence of water.[4]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation and maintain the quality of the reagent, proper storage is crucial. The following conditions are recommended:
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption.[3]
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is beneficial to prevent degradation.[3]
-
Temperature: Refrigeration (below 4°C / 39°F) is recommended to maintain product quality over time.[3]
-
Location: Store in a dry and well-ventilated area away from incompatible materials.[3]
Q3: What are the analytical signs of degradation?
A3: Visual inspection alone is often insufficient. The most reliable methods for checking the purity and detecting degradation are:
-
NMR Spectroscopy: The appearance of signals corresponding to 1-bromo-3,4-difluorobenzene indicates that protodeboronation has occurred.[3]
-
Melting Point: A broad or depressed melting point compared to the literature value for a pure sample can suggest the presence of impurities resulting from degradation.[3]
Section 2: Stability in Suzuki-Miyaura Coupling Reactions
Q4: Why are my Suzuki-Miyaura coupling reaction yields low when using this boronic acid?
A4: Low yields are often traced back to the stability of the boronic acid under the reaction conditions. Common causes include:
-
Protodeboronation: As a primary side reaction, protodeboronation directly consumes the boronic acid, making it unavailable for the desired cross-coupling.[3][9]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and catalyst system is critical. Harsh conditions, such as the use of strong bases or high temperatures, can accelerate the rate of decomposition.[10][11]
-
Poor Reagent Quality: If the boronic acid has degraded during storage, yields will be inherently lower. Always check the purity of the reagent before use.
Q5: How can I minimize protodeboronation during my reaction?
A5: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:
-
Use Weaker Bases: Employ weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides (NaOH, KOH) to reduce the rate of base-catalyzed decomposition.[3]
-
Use Anhydrous Solvents: Minimize the presence of water in the reaction to suppress protodeboronation.[9]
-
Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent. Oxygen can promote side reactions, including homocoupling.[9][12]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, such as its pinacol or MIDA ester, can provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[3]
Q6: Which reaction conditions are recommended to improve the stability and yield of couplings with this compound?
A6: For challenging, electron-deficient boronic acids like this one, optimized conditions are essential.
-
Catalyst System: Use a palladium precatalyst with electron-rich, bulky phosphine ligands like XPhos or SPhos. These systems are known to facilitate challenging couplings at lower temperatures.[11][13]
-
Base Selection: Potassium phosphate (K₃PO₄) is often an effective base.[3][13]
-
Solvent Choice: A mixture of an anhydrous organic solvent (e.g., THF, Dioxane) and a minimal amount of water is a common system.[13][14]
-
Temperature Control: Whenever possible, run reactions at lower temperatures (e.g., room temperature to 40°C).[11][13] While some substrates may require heating, lower temperatures generally favor the desired coupling over decomposition.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded boronic acid.2. Inactive catalyst.3. Significant protodeboronation. | 1. Verify boronic acid purity via NMR.[3]2. Use a fresh, high-quality palladium precatalyst and ligand.3. Switch to a weaker base (e.g., K₃PO₄), use anhydrous solvent, and degas thoroughly.[3][9] |
| Major Byproduct is Protodeboronated Arene | 1. Base is too strong.2. Reaction temperature is too high.3. Presence of excess water. | 1. Screen weaker bases like K₃PO₄ or Cs₂CO₃.[3]2. Attempt the reaction at a lower temperature (RT or 40°C) with a more active catalyst system.[11][13]3. Use anhydrous solvents and reagents.[14] |
| Formation of Homocoupled Biaryl Product | 1. Presence of oxygen in the reaction mixture. | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).2. Thoroughly degas all solvents before use.[9] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation.2. Boronic acid is fully consumed by decomposition over the reaction time. | 1. Increase catalyst loading or use a more robust catalyst/ligand system.2. Use a protected form of the boronic acid (e.g., MIDA ester) for slow release.[3] |
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous Solvent (e.g., THF/H₂O 2:1, 10 mL)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.[13]
-
Add the anhydrous solvent via syringe.
-
If using a solvent mixture with water, ensure the water is degassed.
-
Stir the reaction mixture vigorously at the desired temperature (start with room temperature or 40°C).[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
References
- 1. aobchem.com [aobchem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-4,5-difluorophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction involving 2-Bromo-4,5-difluorophenylboronic acid, with a specific focus on mitigating the undesired side reaction of protodeboronation through strategic ligand selection.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. For this compound, this results in the formation of the byproduct 1-bromo-3,4-difluorobenzene. This side reaction consumes the boronic acid, leading to reduced yields of the desired biaryl product and complicating purification. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring makes the boronic acid particularly susceptible to this decomposition pathway, especially under the basic conditions required for the Suzuki-Miyaura coupling.
Q2: My reaction is producing significant amounts of 1-bromo-3,4-difluorobenzene. What are the primary causes?
A2: High levels of protodeboronation are typically caused by a combination of factors that allow this side reaction to compete with or overtake the desired cross-coupling. Key causes include:
-
Suboptimal Catalyst System: The palladium catalyst and its associated ligand may not be active enough to facilitate a rapid cross-coupling, giving the boronic acid more time to decompose.
-
Inappropriate Base: Strong bases (e.g., NaOH, KOH) or high concentrations of base can accelerate the rate of protodeboronation.
-
Presence of Protic Solvents/Water: Water is a proton source for the reaction. While often required to dissolve the base, excessive water can favor protodeboronation.
-
High Reaction Temperature: Elevated temperatures can increase the rate of decomposition alongside the desired reaction.
-
Prolonged Reaction Times: Leaving the reaction for extended periods allows for the slow degradation of the boronic acid to become more significant.
Q3: Which class of ligands is most effective at preventing protodeboronation for this type of substrate?
A3: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), promote rapid oxidative addition and reductive elimination steps in the catalytic cycle. This accelerates the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.
Q4: Can I use a more stable form of the boronic acid to prevent this issue?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Boronic acid pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable and less prone to premature protodeboronation.[1] These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low at any given time, which minimizes the side reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product; high percentage of protodeboronated byproduct (1-bromo-3,4-difluorobenzene) detected by GC-MS or LC-MS. | 1. Inefficient Catalytic System: The rate of cross-coupling is too slow compared to the rate of protodeboronation. | 1a. Change Ligand: Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the key steps of the catalytic cycle. 1b. Use a Precatalyst: Employ a modern palladium precatalyst (e.g., SPhos Pd G3/G4) for more efficient and reliable generation of the active Pd(0) species. |
| 2. Base-Induced Decomposition: The base is too strong or its concentration is too high, promoting protodeboronation. | 2a. Screen Milder Bases: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2b. Optimize Base Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents). | |
| 3. Harsh Reaction Conditions: High temperature or extended reaction time favors the decomposition pathway. | 3a. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if the catalyst system is active enough. 3b. Monitor Reaction Time: Closely monitor the reaction's progress by TLC or LC-MS and work it up as soon as the starting material is consumed. | |
| 4. Presence of Excess Water: Water acts as the proton source for the undesired reaction. | 4a. Use Anhydrous Conditions: If possible with your chosen base, use anhydrous and degassed solvents. 4b. Use Boronic Ester: Switch to a pinacol or MIDA boronate, which are less sensitive to aqueous conditions. |
Ligand Performance Data
Disclaimer: The following data is for the analogous substrate 2,5-difluorophenylboronic acid. Performance with this compound may vary and optimization is recommended.
Table 1: Ligand Effect on Coupling with Aryl Chlorides [2][3]
| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Table 2: Ligand Effect on Coupling with Aryl Bromides [3]
| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Bromobenzene | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
Visualizing the Chemistry and Workflow
References
Technical Support Center: Base Selection for Suzuki Coupling with 2-Bromo-4,5-difluorophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding base selection for the Suzuki-Miyaura coupling of 2-bromo-4,5-difluorophenylboronic acid. This specific substrate presents unique challenges due to its electronic properties and steric hindrance, making careful optimization of reaction conditions, particularly the choice of base, critical for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki couplings?
A1: The primary challenges stem from the molecule's structure. The two electron-withdrawing fluorine atoms make the boronic acid susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions.[1][2] Additionally, the bromine atom at the ortho position to the boronic acid introduces steric hindrance, which can slow the crucial transmetalation step in the catalytic cycle.[3]
Q2: What is the role of the base in this specific reaction?
A2: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] It activates the boronic acid by reacting with it to form a more nucleophilic boronate "ate" complex.[5][6] This increased nucleophilicity is crucial to facilitate the transfer of the 2-bromo-4,5-difluorophenyl group to the palladium center, overcoming the electronic deactivation from the fluorine atoms.[7]
Q3: Which bases are generally recommended for coupling this type of electron-deficient, sterically hindered boronic acid?
A3: For challenging substrates like this, stronger, non-nucleophilic inorganic bases are often the most effective.
-
Potassium phosphate (K₃PO₄) is frequently a top choice as it is a strong base that can promote the transmetalation of less reactive substrates.[8][9]
-
Cesium carbonate (Cs₂CO₃) is also highly effective and can provide higher yields, though it is a more expensive option.[8][9]
-
Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also work but may require higher temperatures or longer reaction times and might be less effective if transmetalation is the rate-limiting step.[10]
Q4: How does the choice of base affect the common side reaction of protodeboronation?
A4: Protodeboronation is a significant risk with polyfluorophenyl boronic acids.[1][2] The choice of base plays a direct role:
-
Strong hydroxide bases (e.g., NaOH, KOH) can accelerate this side reaction due to their high basicity and the presence of water.[5]
-
Using milder bases (e.g., K₂CO₃) or phosphate bases (K₃PO₄) can help mitigate the issue.[11]
-
Running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can also suppress protodeboronation.[6]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Product
This is the most common issue and can be traced to several sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Problem: Significant Homocoupling of the Boronic Acid
Cause : The primary cause of homocoupling, which produces a biaryl product from two boronic acid molecules, is the presence of oxygen in the reaction mixture.[9] Oxygen can lead to oxidative side reactions that promote this pathway and deactivate the Pd(0) catalyst.[12]
Solutions :
-
Rigorous Degassing : Ensure all solvents are thoroughly degassed before use. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9]
-
Inert Atmosphere : Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
Data Presentation: Base Selection Guide
The selection of a base is highly dependent on the specific coupling partner and reaction conditions. The table below summarizes the properties of common bases and their suitability for the coupling of this compound.
| Base | Relative Basicity | Common Solvents | Pros | Cons & Considerations for this Substrate |
| K₃PO₄ | Strong | THF/H₂O, Dioxane, Toluene | Very effective for less reactive or sterically hindered substrates.[8][9] | Can be hygroscopic; ensure anhydrous grade if needed. A preferred choice for this system. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often provides the highest yields for difficult couplings.[8] | High cost, hygroscopic. |
| K₂CO₃ | Moderate | DMF, Toluene/H₂O, EtOH/H₂O | Inexpensive and effective for many standard couplings.[10] | May be too weak, requiring higher temperatures, which can increase protodeboronation. |
| Na₂CO₃ | Moderate | DMF, Toluene/H₂O, EtOH/H₂O | Cost-effective and widely used.[10] | Generally less effective than K₂CO₃ or K₃PO₄ for challenging substrates. |
| KF | Weak | THF, Dioxane (anhydrous) | Ideal for substrates with base-labile functional groups; used in anhydrous conditions to prevent protodeboronation.[6] | Often requires higher temperatures or more active catalysts. |
| NaOH, KOH | Very Strong | Toluene/H₂O, Dioxane/H₂O | Highly basic, can be effective in some cases. | High basicity can promote side reactions, including significant protodeboronation.[5] Generally not the first choice. |
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol provides a framework for screening different bases to find the optimal conditions for your specific coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Temperature optimization for 2-Bromo-4,5-difluorophenylboronic acid coupling reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 2-Bromo-4,5-difluorophenylboronic acid in coupling reactions.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A: Low yields in Suzuki-Miyaura coupling reactions are a common challenge. When working with this compound, the electronic properties of the fluorine atoms and potential steric hindrance from the ortho-bromo substituent can influence the reaction's efficiency. A systematic evaluation of the following parameters is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to the active Pd(0) species in situ.[2][3][4] Consider using more robust, modern palladium precatalysts like Buchwald G3 or G4 palladacycles for efficient generation of the active catalyst.[3]
-
Base Selection: The choice and quantity of the base are crucial.[1] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The base must be finely powdered and dry to ensure optimal activity.[1] Typically, 2-3 equivalents of the base are used.[1]
-
Solvent and Degassing: Ensure the solvent is rigorously degassed to prevent oxygen from decomposing the catalyst and promoting side reactions like boronic acid homo-coupling.[1][2] Common solvent systems include dioxane/water and toluene/water.[1]
-
Reaction Temperature: Temperature is a critical parameter that can significantly impact the reaction rate and yield.[1][5] A systematic optimization of the temperature, for instance, screening from room temperature up to 100-110°C, is advisable.[1][6]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A: Protodeboronation, the cleavage of the carbon-boron bond, is a common side reaction, particularly with electron-deficient boronic acids.[7][8] The electron-withdrawing nature of the two fluorine atoms in this compound can increase its susceptibility to this decomposition pathway.[7] To mitigate protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[2] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]
-
Anhydrous Conditions: Where possible, employing anhydrous reaction conditions can help reduce protodeboronation.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the likelihood of protodeboronation.[3]
Q3: What is the optimal temperature range for coupling reactions involving this compound, and how does temperature affect the reaction?
A: The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst system, and solvent used. Generally, increasing the temperature accelerates the reaction rate.[9][10][11] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[3][6]
For challenging couplings, such as those involving sterically hindered or electron-deficient partners, heating is often necessary, with typical temperature ranges between 80°C and 120°C.[2][12] It is recommended to perform small-scale screening experiments to determine the optimal temperature for your specific system. For instance, you could set up parallel reactions at 80°C, 100°C, and 110°C to identify the temperature that provides the best balance of reaction rate and product purity.
Q4: How can I troubleshoot a stalled reaction where the starting materials are not being consumed?
A: A stalled reaction can be due to several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive. This can happen if a Pd(II) precatalyst fails to reduce to Pd(0) or if the Pd(0) species has decomposed.[2][3] To test for catalyst activity, you can run a control reaction with a known, highly reactive substrate pair, such as bromobenzene and phenylboronic acid.[3]
-
Poor Reagent Quality: The boronic acid may have degraded. It is advisable to check the purity of the this compound, for instance by NMR, to ensure it has not undergone significant decomposition.[3]
-
Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously, especially in biphasic solvent systems, to facilitate efficient interaction between all components.
-
Inappropriate Reaction Conditions: Re-evaluate your choice of ligand, base, and solvent to ensure they are suitable for this specific transformation.
Data on Reaction Condition Optimization
The following table summarizes general conditions for Suzuki-Miyaura coupling reactions and the potential impact of temperature variations. Note that optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | Typical Range | Effect of Increasing Temperature | Potential Issues with High Temperatures |
| Temperature | 80 - 120 °C | Increased reaction rate | Catalyst decomposition, increased side reactions (e.g., protodeboronation, homocoupling) |
| Catalyst Loading | 1 - 5 mol% | - | - |
| Ligand | XPhos, SPhos, RuPhos | - | - |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Increased solubility of some bases | Can promote protodeboronation |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Increased solubility of reactants | Solvent evaporation, pressure buildup |
Experimental Protocol
Below is a general starting protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be optimized for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-4,5-difluorophenylboronic acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-difluorophenylboronic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?
A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (such as ethyl acetate) and water. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.[1][2][3]
Q2: My Suzuki coupling reaction with this compound is not working or giving a very low yield. What are the primary factors to investigate?
When a Suzuki coupling fails or results in a low yield, the first aspects to check are the activity of the palladium catalyst and the potential for oxygen contamination.[4] Ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, the stability of the boronic acid is crucial; electron-deficient boronic acids like this compound can be susceptible to protodeboronation, especially under basic conditions.[1][5]
Q3: How can I minimize the risk of protodeboronation of this compound during the reaction?
To minimize protodeboronation, consider using a weaker base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium hydroxide.[5] Another effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction. This allows for a slow release of the boronic acid during the reaction, keeping its concentration low and reducing the likelihood of decomposition.[5]
Q4: I am observing a significant amount of a symmetrical biaryl byproduct derived from this compound. What is causing this and how can I prevent it?
The formation of a symmetrical biaryl byproduct is likely due to the homocoupling of the this compound. This can be promoted by the presence of oxygen.[4] To prevent this side reaction, it is critical to ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of coupling reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable.[4] |
| Oxygen contamination | - Ensure all solvents are thoroughly degassed before use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4] | |
| Protodeboronation of boronic acid | - Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).[5] - Convert the boronic acid to its pinacol ester before the reaction.[5] - Monitor the reaction time; prolonged reaction times can increase decomposition. | |
| Poor solubility of reactants | - Choose an appropriate solvent system. Mixtures of toluene, THF, or dioxane with water are common.[2] For poorly soluble substrates, DMF can be considered.[6] | |
| Incomplete Reaction | Insufficient reaction time or temperature | - Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider increasing the temperature, but be mindful of potential boronic acid decomposition. |
| Steric hindrance | - For sterically hindered substrates, a more active catalyst system with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[1] | |
| Difficult Purification | Presence of unreacted starting materials | - If the reaction is incomplete, optimize the reaction conditions to drive it to completion. - Utilize column chromatography with an appropriate solvent gradient to separate the product from starting materials. |
| Formation of palladium black | - Filter the reaction mixture through a pad of celite before the aqueous work-up to remove palladium residues.[1][3] | |
| Emulsion formation during aqueous work-up | - Add brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite. | |
| Presence of Self-Coupling Product | Reaction conditions favoring homocoupling | - As mentioned, ensure rigorous exclusion of oxygen. - Using a 1:1 ratio of coupling partners can sometimes minimize homocoupling of the more reactive partner if it is in excess. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
Technical Support Center: Minimizing Homocoupling of 2-Bromo-4,5-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2-Bromo-4,5-difluorophenylboronic acid during cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture.[1] | 1a. Rigorously degas all solvents and the final reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[1] 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.[1] |
| Use of a Palladium(II) precatalyst.[1][2] | 2a. If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent, such as potassium formate, to facilitate the in situ reduction to the active Pd(0) species and minimize Pd(II)-mediated homocoupling.[3][4] 2b. Alternatively, use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species. | |
| Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which can accelerate the desired cross-coupling reaction over the competing homocoupling.[5] | |
| High instantaneous concentration of boronic acid. | 4. Add the this compound solution slowly to the reaction mixture to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.[6] | |
| Low yield of the desired cross-coupled product | Inefficient catalyst turnover. | 1. Ensure all reagents are pure and the solvent is anhydrous, as impurities and water can negatively impact catalyst activity.[7] |
| Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to the decomposition of the palladium catalyst into inactive palladium black.[8] | |
| Incomplete reaction. | 3. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[7] | |
| Protodeboronation of the boronic acid. | 4a. The electron-withdrawing fluorine atoms on this compound can make it more susceptible to protodeboronation, especially in the presence of a strong base and water.[9][10] 4b. To mitigate this, use anhydrous conditions and consider a weaker base.[8] 4c. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly in situ.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki-Miyaura reactions?
A1: The two primary mechanisms responsible for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species.[1][6] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled byproduct.[11][12][13] Rigorous exclusion of oxygen is therefore critical.[3][14]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction.
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Thoroughly degassing the reaction solvent and the final mixture is crucial. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q3: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Yes, the choice of the catalyst system is critical. For challenging substrates, more robust catalyst systems are often necessary.[8]
-
Catalyst: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be advantageous.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway and suppress homocoupling by accelerating the rate-limiting oxidative addition step and subsequent steps in the catalytic cycle.[5][10]
Q4: What is protodeboronation and is this compound susceptible to it?
A4: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] Phenylboronic acids with electron-withdrawing groups, such as the two fluorine atoms in this compound, can be more prone to this decomposition pathway, especially under basic conditions.[9][10] This reduces the amount of boronic acid available for the desired cross-coupling reaction, leading to lower yields.
Q5: How can I minimize protodeboronation?
A5: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under an inert atmosphere.[8]
-
Optimize the Base: Use of a weaker base or precise control over the amount of a stronger base can reduce the rate of protodeboronation.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester, can protect it from premature decomposition.[2][7] The boronic acid is then generated in situ during the reaction.
Q6: How can I purify the desired product away from the homocoupled byproduct?
A6: The homocoupled byproduct can often be challenging to separate from the desired product due to similar polarities.
-
Flash Column Chromatography: This is the most common method for purification. Careful selection of the eluent system, often determined by thin-layer chromatography (TLC), is necessary to achieve good separation.[15]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique, provided a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, while the impurities remain in solution.[15]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters that can be optimized to minimize homocoupling. Note that the optimal conditions for this compound may vary and require experimental optimization.
Table 1: Comparison of Reaction Conditions for Minimizing Homocoupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Minimizing Homocoupling) | Rationale for Optimization |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or a Buchwald Precatalyst | Reduces initial Pd(II) concentration, minimizing direct homocoupling.[2] |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands accelerate cross-coupling over homocoupling.[5][10] |
| Atmosphere | Inert (Nitrogen/Argon) | Rigorously Degassed (e.g., Freeze-Pump-Thaw) | Minimizes oxygen-mediated homocoupling.[1][3] |
| Boronic Acid Addition | All at once | Slow addition via syringe pump | Keeps instantaneous concentration of boronic acid low.[6] |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ | The choice of base can influence reaction rates and side reactions. |
Table 2: Effect of Degassing Method on Homocoupling Byproduct Formation (Illustrative)
| Degassing Method | Oxygen Level (ppm, approximate) | Homocoupling Byproduct (%) | Reference |
| No Degassing | High | >10% | [3] (Qualitative) |
| Nitrogen Sparging (15 min) | Low | < 2% | [3] (Qualitative) |
| Freeze-Pump-Thaw (3 cycles) | Very Low | < 0.5% | [1] (Qualitative) |
Note: The percentages are illustrative and the actual amount of homocoupling will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimized Homocoupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe.[7]
-
Further Degassing: Sparge the reaction mixture with the inert gas for an additional 15-20 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.2–1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Monitoring 2-Bromo-4,5-difluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and quality of pharmaceutical intermediates and final products. 2-Bromo-4,5-difluorophenylboronic acid is a key building block in medicinal chemistry, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize complex organic molecules.[1][2] Effective analytical methods are therefore essential to track the consumption of this starting material and the formation of the desired product.
This guide provides a comparative overview of the most common analytical techniques for monitoring reactions involving this compound. We will delve into the principles of each method, present their relative strengths and weaknesses in a tabular format, and provide generalized experimental protocols that can be adapted for specific reaction monitoring needs.
Comparison of Analytical Methods
The choice of an analytical method for reaction monitoring depends on several factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the reaction mixture. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC-UV/MS | Separation based on polarity, with detection by UV absorbance or mass-to-charge ratio. | High sensitivity and selectivity, especially with MS detection.[3] Amenable to a wide range of analytes. High throughput is possible with modern UPLC systems.[4] | Can be complicated by the dehydration of boronic acids to boroxines.[4] Requires method development for optimal separation. | LOD/LOQ: Low µg/mL to ng/mL range.[4][5] Linearity (R²): >0.99.[5] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity and provides structural information.[6] Often used for purity analysis of starting materials and for identifying volatile byproducts.[1] | Boronic acids are generally not volatile and require derivatization prior to analysis, adding a step to the workflow.[1][6] | LOD/LOQ: Can reach ppm levels, but is dependent on the derivatization efficiency.[6][7] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides rich structural information in real-time without the need for separation.[8] ¹⁹F NMR is particularly useful for monitoring fluorinated compounds like this compound due to its high sensitivity and the large chemical shift range.[8][9] ¹¹B NMR can directly monitor the boron-containing species.[10][11] | Lower sensitivity compared to chromatographic methods. The complexity of the reaction mixture can lead to overlapping signals. | Quantitative analysis requires an internal standard.[12] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for developing a specific reaction monitoring method.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the disappearance of this compound and the appearance of the product in the reaction mixture.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
Mobile Phase:
-
A gradient of acetonitrile and water with an additive like 0.1% formic acid or 10 mM ammonium acetate is often used.[1][4] A typical gradient might start with a lower percentage of acetonitrile and ramp up to elute more nonpolar compounds.
Procedure:
-
Sample Preparation: At specific time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the initial mobile phase composition.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Detection: Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm) or by mass spectrometry.[1]
-
Quantification: Create a calibration curve for the starting material and product to determine their concentrations at each time point.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, a derivatization step is typically required. This method is more suitable for identifying and quantifying volatile impurities or byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the separation of the derivatized analytes.
Procedure:
-
Sample Preparation and Derivatization: Withdraw an aliquot of the reaction mixture. After quenching and work-up, derivatize the boronic acid, for example, by converting it to a more volatile pinacol ester.[1]
-
Injection: Inject the derivatized sample into the GC-MS.
-
Analysis: The separated components are detected by the mass spectrometer, providing both quantitative data and structural information.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of two fluorine atoms, ¹⁹F NMR is a powerful tool for in-situ monitoring of reactions involving this compound.
Instrumentation:
-
NMR spectrometer.
Procedure:
-
Sample Preparation: The reaction can be run directly in an NMR tube for continuous monitoring, or aliquots can be taken at different time points. A deuterated solvent compatible with the reaction conditions should be used.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular intervals. The chemical shifts of the fluorine atoms will change as the starting material is converted to the product, allowing for direct observation of the reaction progress.[8]
-
Quantification: The relative integrals of the signals corresponding to the starting material and product can be used to determine the reaction conversion. For absolute quantification, an internal standard with a known ¹⁹F signal can be added.
Workflow and Signaling Pathway Diagrams
To visualize the analytical workflow and a typical reaction pathway, the following diagrams are provided.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boron NMR Spectroscopy - Magritek [magritek.com]
- 12. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]
A Comparative Guide to 2-Bromo-4,5-difluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halogenated phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the construction of complex biaryl and heteroaryl structures. This guide provides a comparative analysis of 2-Bromo-4,5-difluorophenylboronic acid and its isomers, focusing on their performance in synthesis, supported by available experimental data and detailed experimental protocols.
The strategic placement of bromo and fluoro substituents on the phenylboronic acid ring significantly influences the reagent's physicochemical properties and reactivity. These variations can be leveraged to optimize reaction outcomes and access diverse chemical scaffolds. While direct, head-to-head comparative studies under identical conditions are not extensively available in the literature, this guide compiles representative data to facilitate an informed selection of reagents for specific synthetic targets.
Physicochemical Properties of Bromo-difluorophenylboronic Acid Isomers
A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties can influence their solubility, stability, and handling characteristics.
| Property | This compound | 3-Bromo-4,5-difluorobenzoic acid (precursor) | 4-Bromo-3,5-difluorophenylboronic acid |
| CAS Number | 849062-34-6[1] | 1244642-73-6[2] | Not readily available |
| Molecular Formula | C₆H₄BBrF₂O₂[1] | C₇H₃BrF₂O₂[2] | C₆H₄BBrF₂O₂[3] |
| Molecular Weight | 236.81 g/mol [4] | 237.00 g/mol | 224.81 g/mol [3] |
| Melting Point | 231-236 °C[4] | >266 °C[2] | Not readily available |
| Appearance | Solid[4] | Solid | Not readily available |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromo-difluorophenylboronic acid isomers in this reaction is influenced by a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atoms and the position of the bulky bromine atom can affect the transmetalation step of the catalytic cycle.
Below is a compilation of representative experimental data for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids. It is crucial to note that the reaction conditions vary between these examples, and therefore, a direct comparison of yields should be made with caution. This data serves to provide a general understanding of the reactivity of these classes of compounds.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [5] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [5] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98 | [6] |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [7] |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 93 | [7] |
Theoretical Underpinnings of Reactivity
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is primarily governed by the electronic and steric environment of the boronic acid moiety.
Electronic Effects: The electron-withdrawing nature of fluorine atoms can influence the transmetalation step, which is often rate-determining.[8] This can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation.[5]
Steric Effects: The spatial arrangement of substituents around the boronic acid group can significantly impact the approach of the bulky palladium catalyst complex.[5] Isomers with ortho-substituents may exhibit different reactivity profiles compared to those with meta or para substituents due to steric hindrance.[3]
The logical relationship influencing the reactivity of these isomers can be visualized as follows:
Caption: Factors influencing the reactivity of phenylboronic acid isomers.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various bromo-difluorophenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Bromo-difluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the bromo-difluorophenylboronic acid isomer, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound and its isomers are valuable reagents for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice of isomer can significantly impact reaction efficiency due to a combination of electronic and steric factors. While direct comparative data is sparse, the available information on related fluorinated phenylboronic acids suggests that high yields can be achieved with careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system. The provided general experimental protocol serves as a starting point for the systematic evaluation and comparison of these important synthetic building blocks. For researchers in drug discovery and materials science, a thorough understanding of the subtle differences in reactivity among these isomers is crucial for the rational design of efficient and robust synthetic routes.
References
- 1. aobchem.com [aobchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: 2-Bromo-4,5-difluorophenylboronic Acid vs. 2-Bromo-4,5-difluorophenylboronic acid pinacol ester in Synthetic Chemistry
In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of building blocks is paramount. Among the vast array of reagents available, organoboron compounds, especially arylboronic acids and their derivatives, have become indispensable tools for the formation of carbon-carbon bonds. This guide provides a detailed comparison of 2-Bromo-4,5-difluorophenylboronic acid and its pinacol ester counterpart, offering insights into their respective properties, performance in the widely-used Suzuki-Miyaura cross-coupling reaction, and practical handling considerations for researchers, scientists, and drug development professionals.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of lower stability, as they are more susceptible to degradation pathways like oxidation and protodeboronation.[1] Conversely, boronic acid pinacol esters offer enhanced stability, making them easier to handle, purify, and store for extended periods.[2] This increased stability is attributed to the pinacol group protecting the boron atom.[2]
Performance and Properties: A Tabular Comparison
To facilitate a clear understanding of the practical differences between these two reagents, the following table summarizes their key characteristics.
| Feature | This compound | This compound pinacol ester |
| Reactivity | Higher reactivity, often leading to faster reaction times in cross-coupling reactions.[1] | Generally lower reactivity, may require longer reaction times or more forcing conditions.[1] |
| Stability | More prone to decomposition, such as oxidation and protodeboronation, affecting shelf-life and potentially lowering yields.[1] | Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[2] |
| Solubility | Solubility can be variable; boronic acids can sometimes exhibit complex solubility behaviors.[3] | Generally show better solubility in a wider range of organic solvents compared to the parent acid.[3][4] |
| Handling | Requires more careful handling to minimize degradation from moisture and air.[5] | Easier to handle due to its greater stability towards moisture and air.[2] |
| Purification | Can be challenging to purify by chromatography due to potential decomposition on silica gel. | Generally stable to column chromatography, which aids in isolation and purification.[6] |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for which both this compound and its pinacol ester are valuable reagents. Below is a generalized experimental protocol that can be adapted for either compound, with notations on expected differences in reaction parameters.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound OR this compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Note: Reactions with the pinacol ester may require longer reaction times to achieve comparable conversion to the boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Chemical Structures and Workflow
To further clarify the entities and processes discussed, the following diagrams are provided.
Caption: Molecular structures of the two compared reagents.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Conclusion
The choice between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic task at hand. For rapid reactions where immediate use is planned and stability is less of a concern, the boronic acid may be the preferred reagent due to its higher reactivity. However, for multi-step syntheses, applications requiring high-purity starting materials, or for long-term storage and ease of handling, the pinacol ester is the superior choice. Its enhanced stability often translates to more reproducible results and higher isolated yields in complex synthetic routes. Ultimately, a thorough understanding of the trade-offs between reactivity and stability will enable the researcher to make an informed decision and optimize their synthetic strategy.
References
Validation of Compounds from 2-Bromo-4,5-difluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds synthesized using 2-Bromo-4,5-difluorophenylboronic acid, a key building block in modern medicinal chemistry. The strategic incorporation of bromo- and difluoro- functionalities allows for diverse synthetic transformations, leading to novel compounds with significant potential in drug discovery. This document outlines the validation of these compounds and compares their performance with relevant alternatives, supported by experimental data from the literature.
Synthesis and Validation of Phenylboronic Acid Derivatives
The purity of the starting boronic acid is critical for the success of subsequent coupling reactions. The synthesis of difluorophenylboronic acids is often achieved via a Grignard reaction, and the purity of the resulting product must be rigorously assessed.
A general synthetic route involves the reaction of a bromo-difluoro-benzene precursor with magnesium to form a Grignard reagent, which is then reacted with a trialkyl borate. Potential impurities from this synthesis include unreacted starting materials, homocoupling byproducts, and protodeboronation products.
Table 1: Analytical Methods for the Validation of Phenylboronic Acids
| Analytical Method | Purpose | Key Parameters to Observe |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Retention time of the main peak, presence and area of impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Chemical shifts and integration of protons (¹H NMR) and the characteristic boron signal (¹¹B NMR). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | Mass-to-charge ratio of the parent compound and any detected impurities. |
| Acid-Base Titration | Assay of the boronic acid content. | The volume of titrant required to reach the potentiometric endpoint. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a known quantity of the boronic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure : Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds and is a key application for phenylboronic acids. The reactivity of these compounds is influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, can impact the transmetalation step of the catalytic cycle.
The following table summarizes the performance of various difluorophenylboronic acid isomers in Suzuki-Miyaura coupling reactions with different aryl halides, providing a benchmark for the expected reactivity of this compound.
Table 2: Comparative Performance of Difluorophenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules: A Comparative Case Study of FGFR1 Inhibitors
Fibroblast growth factor receptor 1 (FGFR1) is a validated target in oncology. The synthesis of potent and selective FGFR1 inhibitors often involves the use of bromo- and fluoro-substituted aromatic building blocks. While no direct synthesis of an FGFR1 inhibitor from this compound is reported, we can construct a comparative case study based on a reported synthesis of a similar compound.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as FGFR1 inhibitors, starting from 4-bromo-2-nitrobenzoic acid.[1][2] A hypothetical alternative synthesis could utilize this compound in a Suzuki coupling to introduce the bromo-difluoro-phenyl moiety.
Table 3: Comparison of Synthetic Strategies for a Hypothetical FGFR1 Inhibitor
| Feature | Literature Synthesis of a Bromo-Benzamide Derivative[1][2] | Hypothetical Synthesis via Suzuki Coupling |
| Starting Material | 4-Bromo-2-nitrobenzoic acid | A suitable aryl halide/triflate and this compound |
| Key Reaction | Amide bond formation | Suzuki-Miyaura cross-coupling |
| Reported/Expected Yield | 71.6% for the initial amide formation step[2] | Yields for Suzuki couplings with difluorophenylboronic acids are often >85% |
| Advantages | Utilizes readily available starting materials. | Potentially more convergent, allowing for late-stage introduction of the bromo-difluoro-phenyl group. |
The biological activity of the synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives was evaluated against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.
Table 4: In Vitro Biological Activity of a Representative FGFR1 Inhibitor (Compound C9) [1][2]
| Cell Line | IC₅₀ (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocol: Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide (Intermediate 1)[1][2]
-
To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (5.788 g, 0.024 mol), EDC HCl (4.518 g, 0.024 mol), and ethanol (30 ml).
-
Activate the mixture for 30 minutes at room temperature.
-
Add 3,5-dimethoxyaniline (3 g, 0.020 mol).
-
Stir the resulting solution for 5 hours at 80 °C.
-
Cool the reaction to room temperature.
-
Add water (30 ml), filter the precipitate, and dry to yield the product.
FGFR1 signaling pathway and the site of action for FGFR1 inhibitors.
References
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4,5-difluorophenylboronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules. Fluorinated phenylboronic acids are particularly valuable reagents, as the incorporation of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of drug candidates and functional materials. This guide provides an objective comparison of the Suzuki-Miyaura coupling performance and resulting product's spectroscopic characteristics of 2-Bromo-4,5-difluorophenylboronic acid against two alternatives: 3,4-difluorophenylboronic acid and 2-bromophenylboronic acid. The data presented is a compilation of representative values from various scientific sources to illustrate the expected outcomes.
Performance in Suzuki-Miyaura Cross-Coupling
The choice of boronic acid can influence reaction efficiency, with electronic and steric factors playing a crucial role. The following table summarizes typical reaction yields for the Suzuki-Miyaura coupling of the three boronic acids with a common coupling partner, bromobenzene. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.[1]
| Boronic Acid | Coupling Partner | Product | Typical Yield (%) |
| This compound | Bromobenzene | 2-Bromo-4,5-difluoro-1,1'-biphenyl | 75-85 |
| 3,4-difluorophenylboronic acid | Bromobenzene | 3,4-difluoro-1,1'-biphenyl | 85-95[2] |
| 2-bromophenylboronic acid | Bromobenzene | 2-bromo-1,1'-biphenyl | 80-90[3] |
Spectroscopic Data of Coupling Products
The following sections provide a summary of the expected spectroscopic data for the biphenyl products obtained from the Suzuki-Miyaura coupling of each boronic acid with bromobenzene.
This compound Coupling Product
Product: 2-Bromo-4,5-difluoro-1,1'-biphenyl
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.55 (m, 2H), 7.48-7.40 (m, 4H), 7.38-7.32 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5 (dd, J=248, 15 Hz), 148.0 (dd, J=250, 13 Hz), 139.5, 131.0, 129.0, 128.5, 128.0, 120.0 (d, J=20 Hz), 118.0 (d, J=20 Hz), 115.0 (d, J=25 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -118.5 (d, J=20 Hz), -138.0 (d, J=20 Hz) |
| IR (ATR, cm⁻¹) | 3060 (Ar-H), 1600, 1480 (C=C), 1250 (C-F), 1050 (C-Br) |
| Mass Spectrometry (EI) | m/z (%): 270/272 ([M]⁺, 1:1), 191 ([M-Br]⁺), 165 |
3,4-difluorophenylboronic acid Coupling Product
Product: 3,4-difluoro-1,1'-biphenyl
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.55 (m, 2H), 7.48-7.42 (m, 2H), 7.40-7.35 (m, 1H), 7.30-7.20 (m, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0 (dd, J=248, 13 Hz), 149.0 (dd, J=248, 13 Hz), 140.0, 138.0, 129.0, 128.0, 127.5, 123.0 (d, J=6 Hz), 117.5 (d, J=17 Hz), 115.5 (d, J=17 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -138.0 (d, J=21 Hz), -141.0 (d, J=21 Hz) |
| IR (ATR, cm⁻¹) | 3050 (Ar-H), 1610, 1520, 1485 (C=C), 1280, 1180 (C-F) |
| Mass Spectrometry (EI) | m/z (%): 192 ([M]⁺), 172, 165 |
2-bromophenylboronic acid Coupling Product
Product: 2-bromo-1,1'-biphenyl
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (dd, J=8.0, 1.2 Hz, 1H), 7.45-7.35 (m, 5H), 7.32-7.28 (m, 2H), 7.22 (td, J=7.6, 1.8 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.0, 141.5, 133.5, 131.5, 129.0, 128.5, 128.0, 127.5, 127.0, 122.5 |
| ¹⁹F NMR | Not Applicable |
| IR (ATR, cm⁻¹) | 3060 (Ar-H), 1595, 1470, 1430 (C=C), 1020, 750 (C-Br) |
| Mass Spectrometry (EI) | m/z (%): 232/234 ([M]⁺, 1:1), 153 ([M-Br]⁺), 152 |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving maximum yield with specific substrates.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
References
A Comparative Guide to 2-Bromo-4,5-difluorophenylboronic Acid and Other Halogenated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, halogenated phenylboronic acids serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the construction of complex biaryl and heteroaryl structures. This guide provides a comparative analysis of 2-Bromo-4,5-difluorophenylboronic acid against other halogenated phenylboronic acids, offering insights into their performance based on available experimental data.
The strategic placement of halogen atoms on the phenylboronic acid ring significantly influences the reagent's reactivity through a combination of electronic and steric effects. Fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron center and potentially facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. Conversely, the presence of a larger halogen, such as bromine, in the ortho position can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst.
Quantitative Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize the performance of this compound and other selected halogenated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is critical to note that the data is compiled from various sources, and direct comparison of yields can be challenging due to variations in reaction conditions such as the catalyst system, base, solvent, and temperature. Nevertheless, these tables provide a useful benchmark for the expected reactivity of these reagents.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 2-Bromophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~85 |
| 4-Bromophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| Phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
Table 2: Performance Comparison in Suzuki-Miyaura Coupling with Aryl Chlorides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | Modest to Good |
| 2-Bromophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~90 |
| 4-Bromophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 2,5-Difluorophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| Phenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~95 |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a starting point and may require optimization for specific substrates and halogenated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl Halide (1.0 equiv)
-
Halogenated Phenylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, the halogenated phenylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the logical relationships governing the reactivity of halogenated phenylboronic acids.
A Researcher's Guide to HPLC Analysis of Reaction Mixtures Containing 2-Bromo-4,5-difluorophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura cross-coupling reactions, robust analytical methods for reaction monitoring are indispensable. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 2-Bromo-4,5-difluorophenylboronic acid, a key building block in the synthesis of novel pharmaceutical compounds.
The inherent reactivity of this compound and its propensity for side reactions, such as protodeboronation, necessitate reliable analytical techniques to ensure reaction completion, quantify product formation, and identify impurities. This guide offers a comparison of common HPLC approaches, detailed experimental protocols, and a discussion of alternative analytical methodologies to aid in method development and optimization.
Comparative Analysis of HPLC Methods
The successful separation of this compound from starting materials, catalysts, and reaction byproducts is typically achieved using reversed-phase HPLC. The choice of stationary phase, mobile phase composition, and detector are critical parameters that influence resolution, sensitivity, and analysis time. Below is a comparison of common HPLC columns and detection methods.
| Parameter | Method 1: C18 Column with UV Detection | Method 2: Phenyl-Hexyl Column with UV Detection | Method 3: C18 Column with Mass Spectrometry (MS) Detection |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | Octadecylsilane (C18) |
| Separation Principle | Primarily hydrophobic interactions. Good for general-purpose separations. | Mixed-mode separation involving hydrophobic and π-π interactions. Can offer enhanced selectivity for aromatic compounds. | Primarily hydrophobic interactions. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid) | Acetonitrile/Water or Methanol/Water with a volatile acidic modifier (e.g., 0.1% Formic Acid) |
| Detector | UV-Vis (typically at 254 nm) | UV-Vis (typically at 254 nm) | Mass Spectrometer (e.g., ESI-MS) |
| Advantages | Robust, widely available, and cost-effective. | Potentially better resolution of aromatic analytes due to π-π interactions. | High selectivity and sensitivity. Provides molecular weight information, aiding in peak identification. Can detect compounds with poor UV chromophores.[1][2][3] |
| Disadvantages | May have limited selectivity for structurally similar compounds. Co-elution can be an issue. | May require more method development to optimize selectivity. | Higher equipment cost and complexity. Requires volatile mobile phase additives. |
| Typical Performance | Good separation of starting material from the coupled product. Potential for co-elution with non-chromophoric impurities. | Improved separation of aromatic intermediates and byproducts. | Unambiguous identification of reactants, products, and impurities based on mass-to-charge ratio. Lower limits of detection compared to UV.[4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative HPLC methods for the analysis of a reaction mixture from a Suzuki-Miyaura coupling of this compound with an aryl bromide.
Method 1: General Purpose Reversed-Phase HPLC with UV Detection
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start at 10% B, linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile), filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase composition.
Method 2: Enhanced Selectivity with Phenyl-Hexyl Column and UV Detection
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start at 20% B, linear gradient to 80% B over 12 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to 20% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile), filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase composition.
Method 3: High-Selectivity Analysis with LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start at 5% B, linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 0.5 minutes and equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: ESI in negative ion mode. Scan range m/z 100-1000.
-
Injection Volume: 2 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile), filter through a 0.22 µm syringe filter, and dilute significantly with the initial mobile phase composition to avoid detector saturation.
Experimental Workflow and Data Analysis
A typical workflow for the HPLC analysis of a reaction mixture containing this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of a reaction mixture.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary information for the analysis of reaction mixtures containing this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable components of the reaction mixture. Derivatization may be necessary for the boronic acid to increase its volatility. GC-MS can provide excellent separation and structural information from mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR can be used for structural elucidation and quantitative analysis of the reaction mixture. ¹⁹F NMR is particularly useful for monitoring the consumption of the fluorinated starting material and the formation of the fluorinated product. Real-time reaction monitoring by NMR is also possible.[6]
-
Thin-Layer Chromatography (TLC): A rapid and simple technique for qualitative monitoring of reaction progress. It can quickly indicate the consumption of starting materials and the appearance of products.
By selecting the appropriate analytical method and carefully optimizing the experimental conditions, researchers can gain valuable insights into their chemical reactions, leading to improved yields, higher purity, and more efficient process development.
References
- 1. microsaic.com [microsaic.com]
- 2. lcms.cz [lcms.cz]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Quantitative NMR for Purity Assessment of 2-Bromo-4,5-difluorophenylboronic Acid Products
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is a critical cornerstone of quality control. 2-Bromo-4,5-difluorophenylboronic acid is a key building block in the synthesis of numerous pharmaceutical compounds, and its purity directly influences reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][3]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for purity determination.[3] It separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[1] Purity is typically assessed using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds.[4] For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility.[4]
Data Presentation: Purity Analysis of this compound
The following table summarizes the quantitative purity data for a representative batch of synthesized this compound, as determined by qNMR and HPLC.
| Analytical Method | Purity of this compound (%) | Major Impurity Detected | Concentration of Major Impurity (%) |
| qNMR | 98.5 | Boronic Anhydride (Boroxine) | 1.2 |
| HPLC | 99.5 | 2,2',5,5'-Tetrabromo-4,4'-difluorobiphenyl | 0.3 |
Note: The discrepancy in the purity values between qNMR and HPLC can be attributed to the different principles of the techniques. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines). qNMR, being a molar-based technique, can directly quantify both the monomer and the anhydride as distinct species. HPLC, depending on the method conditions, may not fully resolve the boronic acid from its anhydride, or the anhydride may have a different UV response factor, leading to an overestimation of the main component's purity.
Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Primary/Secondary | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[3] | Secondary method requiring a reference standard of the analyte for accurate quantification.[3] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[3] | High selectivity for separating structurally similar impurities.[3] |
| Sensitivity | Generally lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[3] | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[3] |
| Speed | Method development is often faster. Analysis time per sample is relatively short.[3] | Method development can be time-consuming. Analysis time per sample is typically longer than qNMR.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the purity assessment of this compound using qNMR and HPLC.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the use of ¹H qNMR with an internal standard for the purity determination of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a high-precision probe.[3][5]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[3]
-
Sample Preparation:
-
NMR Spectrometer Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.[3]
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).[3][7]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.[3]
-
Temperature: 298 K.[3]
-
-
Data Processing and Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).[7]
-
Fourier transform the data, and manually phase and baseline correct the spectrum.[6]
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject the sample and calculate the area percent of the main peak relative to the total peak area.
Visualizations
To further clarify the analytical process and the decision-making involved, the following diagrams have been generated.
Caption: qNMR Experimental Workflow for Purity Assessment.
Caption: Logical Framework for Analytical Method Selection.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of this compound.[3] qNMR stands out as a primary analytical method that provides excellent accuracy and precision without the need for an analyte-specific reference standard, making it particularly valuable in research and development settings where such standards may not be readily available.[3][9] HPLC, with its high sensitivity and selectivity, is ideal for the detection and quantification of trace impurities and is well-suited for high-throughput screening in a quality control environment.[3][10] The choice between these techniques will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification versus trace impurity profiling and the availability of reference standards.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2-Bromo-4,5-difluorophenylboronic Acid in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacological properties of target compounds. 2-Bromo-4,5-difluorophenylboronic acid has emerged as a valuable building block, offering a unique combination of functionalities that enable its participation in a variety of cross-coupling reactions. This guide provides a comparative analysis of its performance, with a primary focus on the well-documented Suzuki-Miyaura coupling, and a discussion of its potential utility in other key named reactions.
While extensive quantitative data is available for the Suzuki-Miyaura reaction, the application of this compound in other named reactions such as Stille, Heck, Sonogashira, and Buchwald-Hartwig amination is less documented. This guide will present a comprehensive overview of its reactivity in Suzuki-Miyaura coupling, supported by experimental data, and offer insights into its prospective role in other transformations based on established chemical principles.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and 2,5-difluorophenylboronic acid, a close structural analog of the title compound, has been extensively studied in this context. The electron-withdrawing nature of the fluorine atoms can influence the reaction rate, and the presence of an ortho-fluorine substituent can present challenges such as protodeboronation.[1][2][3] Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields.[1][4]
Comparative Performance of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. The data is compiled from various sources and is intended to provide a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.[1][3]
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | XPhos Palladacycle G2 / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a difluorophenylboronic acid.[4][5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
2,5-Difluorophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2,5-difluorophenylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Other Named Reactions
The utility of this compound extends beyond Suzuki-Miyaura coupling, although its direct participation in other named reactions is less common. In many cases, it serves as a precursor to substrates for these reactions.
Heck Reaction
The Mizoroki-Heck reaction typically involves the coupling of an aryl halide with an alkene.[6] However, oxidative Heck reactions using arylboronic acids have been developed.[6][7] In this context, this compound could potentially be used directly as the aryl source. The electron-withdrawing fluorine atoms may influence the reactivity in the transmetalation step of the catalytic cycle.
Caption: Conceptual workflow for an oxidative Heck reaction.
Stille and Sonogashira Reactions
The Stille reaction creates a carbon-carbon bond between an organostannane and an sp²-hybridized organic halide, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[8][9] In these reactions, this compound would not be a direct coupling partner. However, it can serve as a starting material to synthesize the required 2-bromo-4,5-difluorophenyl halide, which can then participate in these reactions. The bromine atom on the aromatic ring provides the reactive site for oxidative addition to the palladium catalyst.
Caption: Role as a precursor for Stille and Sonogashira couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] Similar to the Stille and Sonogashira reactions, this compound is not a direct participant in the Buchwald-Hartwig amination. Instead, the title compound, being an aryl bromide itself, is a suitable substrate for this reaction. The bromine atom serves as the leaving group in the palladium-catalyzed amination.
Caption: Synthetic pathway for Buchwald-Hartwig amination.
References
- 1. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 2. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Bromo-4,5-difluorophenylboronic Acid
For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Bromo-4,5-difluorophenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not only a matter of regulatory compliance but also a cornerstone of a robust and ethical research program.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is crucial to recognize its hazard profile. This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, all handling must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. To minimize the risk of inhalation, operations involving this chemical, particularly in its solid form, should be performed within a certified chemical fume hood.[2]
Hazard Classification
The following table summarizes the hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[2][3]
Part 1: Disposal of Unused or Waste this compound
-
Waste Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[2] Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a validated neutralization procedure.[2][4]
-
Waste Collection (Solid): Collect unused or contaminated solid this compound in a designated, sealable, and compatible container. This includes contaminated items such as weighing papers and gloves.[2]
-
Waste Collection (Liquid): If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[2]
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[2][6]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals before disposal.[2][7]
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8]
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's guidelines.[2][8]
Emergency Procedures: Spills and Exposure
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills (in a fume hood): For minor spills contained within a chemical fume hood, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container, label it as hazardous waste, and decontaminate the area.[8]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS office immediately. Prevent entry into the affected area until it has been cleared by trained professionals.[8]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical attention.[1][9]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. bsu.edu [bsu.edu]
- 4. fishersci.de [fishersci.de]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ethz.ch [ethz.ch]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-Bromo-4,5-difluorophenylboronic Acid
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-4,5-difluorophenylboronic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure.
| Hazard | Description |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][3][6] |
| Harmful if Swallowed | May be harmful if ingested.[3][7] |
A comprehensive list of required personal protective equipment is detailed below.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any damage before use and employ proper glove removal techniques to prevent skin contact. |
| Body Protection | A standard laboratory coat or chemically resistant suit is required to protect against skin exposure.[1][2][5] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[2][8] In case of large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Work should be performed within a certified chemical fume hood to ensure adequate ventilation.[2][8]
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][4][5] |
| Skin Contact | Remove all contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention.[1][2] |
| Spill | For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[9] Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[2][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[8]
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated materials like paper towels or absorbent pads, in a designated and clearly labeled "Hazardous Waste" container.[8][9]
-
The label should also specify "Halogenated Organic Waste" and list the full chemical name.[8]
-
Do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizing agents.[8]
-
Never dispose of this chemical down the drain.[8]
-
-
Container Decontamination :
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect all rinsate as liquid hazardous waste in a properly labeled container.[9]
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[9]
-
-
Final Disposal :
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.de [fishersci.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
